Octyl thiomaltoside
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBNAKIOKQRJS-NQXZFOFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470574 | |
| Record name | Octyl b-D-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148616-91-5 | |
| Record name | Octyl b-D-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of n-Octyl-β-D-Thiomaltoside
For researchers, scientists, and drug development professionals, n-Octyl-β-D-thiomaltoside (OTM) is a critical tool for the study and manipulation of membrane proteins. This non-ionic detergent offers a gentle yet effective means of extracting these proteins from their native lipid environment, enabling their purification, structural analysis, and functional reconstitution. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: Membrane Protein Solubilization
The primary mechanism of action of n-Octyl-β-D-thiomaltoside is the solubilization of integral membrane proteins without disrupting their native structure or function.[1] This process is driven by its amphiphilic nature, possessing a hydrophilic maltose head group and a lipophilic octyl tail.[1]
When introduced to a lipid bilayer containing membrane proteins, OTM molecules insert themselves into the membrane. As the concentration of OTM increases to its critical micelle concentration (CMC), the detergent molecules begin to form micelles. These micelles envelop the hydrophobic transmembrane domains of the protein, effectively replacing the native lipid environment. This results in the formation of protein-detergent-lipid mixed micelles, which are soluble in aqueous solutions. The hydrophilic maltose head groups of the OTM molecules face outwards, interacting with the aqueous solvent, while the hydrophobic tails interact with the protein's transmembrane domains.
Physicochemical Properties
The effectiveness of OTM as a detergent is rooted in its specific physicochemical properties. The following table summarizes key quantitative data for n-Octyl-β-D-thiomaltoside and the related compound, n-Octyl-β-D-thioglucopyranoside.
| Property | n-Octyl-β-D-thiomaltoside | n-Octyl-β-D-thioglucopyranoside (OTG) |
| Molecular Formula | C₂₀H₃₈O₁₀S | C₁₄H₂₈O₅S |
| Molecular Weight | 470.57 g/mol | 308.4 g/mol |
| Critical Micelle Concentration (CMC) in H₂O | 0.004% | 7.9-9.0 mM |
| Purity | ≥95% | ≥98% |
| Solubility | Soluble in water and organic solvents like DCM, DMF, and DMSO.[2] | Soluble in ethanol (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~15 mg/ml).[3] |
Experimental Protocols
A generalized protocol for the solubilization of membrane proteins using OTM is outlined below. The optimal conditions, including detergent concentration and incubation time, will vary depending on the specific protein and membrane system.
Generalized Protocol for Membrane Protein Solubilization
-
Membrane Preparation: Isolate the membrane fraction containing the protein of interest from the host cells using standard cell lysis and centrifugation techniques.
-
Resuspension: Resuspend the isolated membranes in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 1-10 mg/mL.
-
Detergent Addition: Add a concentrated stock solution of OTM to the membrane suspension to achieve the desired final concentration. A common starting point is a concentration 2-5 times the CMC.
-
Solubilization: Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.
-
Purification: The supernatant, containing the solubilized membrane protein in OTM micelles, can then be subjected to downstream purification techniques such as affinity chromatography.
Applications in Drug Development and Research
1. Protein Purification and Crystallization
OTM is widely used for the purification and crystallization of membrane proteins.[1] Its ability to maintain the native conformation of proteins is crucial for structural studies, such as X-ray crystallography and cryo-electron microscopy. The thioether linkage in OTM provides greater chemical stability compared to its oxygen-linked counterparts, making it more resistant to degradation by enzymes like β-glucosidases.[4] This stability is advantageous for long-term crystallization experiments.
2. Reconstitution into Lipid Bilayers
Following purification, membrane proteins often need to be reconstituted into artificial lipid bilayers or liposomes to study their function in a more native-like environment. OTM can be easily removed by dialysis due to its relatively high CMC, facilitating the reconstitution process.[5][6] The concentration range for successful reconstitution with octylthioglucoside, a related compound, is considerably wider than that of octylglucoside, leading to more reproducible results.[5]
3. Endotoxin Removal
In the production of biopharmaceuticals, the removal of endotoxins is a critical step. OTM has been shown to be effective in disrupting endotoxin-protein interactions, facilitating their removal during chromatography.[7][8] The mechanism of action in this context involves the disruption of both hydrophobic and electrostatic interactions between the endotoxin molecules and the target protein.[7][8] This dual-action mechanism distinguishes it from other detergents like Triton X-100, which primarily disrupt hydrophobic interactions.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 5. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endotoxin reduction in protein solutions using octyl β-D-1-thioglucopyranoside wash on chromatography media - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to n-Octyl-β-D-thiomaltoside: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the non-ionic detergent n-octyl-β-D-thiomaltoside (OTM), focusing on its chemical structure, physicochemical properties, and its applications in the study of membrane proteins. This document is intended to be a valuable resource for researchers in biochemistry, structural biology, and drug development who utilize detergents for the solubilization, purification, and reconstitution of membrane proteins.
Chemical Structure and Identity
n-Octyl-β-D-thiomaltoside is a mild, non-ionic detergent belonging to the alkyl thiomaltoside family. Its structure features a hydrophilic disaccharide headgroup (maltose) and a hydrophobic octyl tail. The anomeric carbon of the glucose unit is linked to the octyl chain via a thioether bond, which confers greater resistance to enzymatic degradation by β-glucosidases compared to its oxygen-linked counterpart, octyl maltoside.[1]
The chemical structure of n-octyl-β-D-thiomaltoside is as follows:
Chemical Formula: C₂₀H₃₈O₁₀S[2][3][4]
Systematic Name: Octyl 1-thio-β-D-maltoside
Common Synonyms: Octyl thiomaltoside, n-Octyl-β-D-thiomaltopyranoside
CAS Number: 148616-91-5[2][3][4]
SMILES: CCCCCCCCS[C@H]1--INVALID-LINK--CO)O[C@@H]2--INVALID-LINK--CO)O)O)O)O">C@@HO[3]
Physicochemical Properties
The utility of a detergent in membrane protein research is largely dictated by its physicochemical properties. The following tables summarize the key quantitative data for n-octyl-β-D-thiomaltoside.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 470.57 g/mol | [2] |
| Purity | ≥95% | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DCM, DMF, and DMSO | [4] |
Table 2: Micellar and Spectroscopic Properties
| Property | Value | Notes | References |
| Critical Micelle Concentration (CMC) | ~4 mM | In water. | |
| Aggregation Number | Not explicitly found for OTM | For the similar detergent octyl-β-D-glucopyranoside, values range from 27 to 100. | [5] |
| Micelle Molecular Weight | Not explicitly found for OTM | ||
| pH (1% w/v in H₂O) | 5.0 - 8.0 | ||
| UV Absorbance (1% w/v in H₂O) | λmax at 260 nm: ≤0.20; λmax at 280 nm: ≤0.15 | ||
| Optical Rotation ([α]D) | Not explicitly found for OTM | For the non-thio analog, n-dodecyl-β-D-maltoside, the value is +45° to +49°. | [1] |
Experimental Protocols
The primary application of n-octyl-β-D-thiomaltoside is in the solubilization and reconstitution of membrane proteins. Below is a detailed protocol for the reconstitution of an ATP-binding cassette (ABC) transporter, which can be adapted for other membrane proteins.
Reconstitution of an ABC Transporter into Liposomes
This protocol is adapted from a method for the efficient and stable reconstitution of the ABC transporter BmrA.[6]
Materials:
-
Purified ABC transporter in a buffer containing a suitable detergent (e.g., n-dodecyl-β-D-maltoside, which can be exchanged for this compound).
-
Lipid mixture (e.g., E. coli polar lipids or a defined synthetic lipid mixture) in chloroform.
-
Detergent stock solution (e.g., 10% w/v n-octyl-β-D-thiomaltoside in water).
-
Buffer E: 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 20% glycerol.[6]
-
Buffer F (Dialysis Buffer): 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 0.05% NaN₃.[6]
-
Nitrogen gas source.
-
Lyophilizer.
-
Dialysis tubing (e.g., 10 kDa MWCO).
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of the lipid mixture in chloroform.
-
Remove the chloroform by drying the lipid solution under a gentle stream of nitrogen gas. This should result in a thin lipid film on the bottom and sides of the vial.
-
For complete removal of the solvent, place the vial under vacuum in a lyophilizer for at least 30 minutes.[6]
-
-
Lipid/Detergent Film Solubilization:
-
Dissolve the dried lipid film in half of the final desired volume of deionized water.
-
Add the remaining half of the final volume as 2x Buffer E to achieve a final lipid concentration of 5 mg/mL in 1x Buffer E.[6] The solution should appear translucent.
-
-
Mixing Protein and Lipids:
-
Dilute the purified, detergent-solubilized ABC transporter to a final concentration of 0.2 mg/mL. Ensure the detergent concentration in the protein solution is above its CMC.
-
Add the solubilized lipid/detergent mixture to the protein solution to achieve the desired lipid-to-protein ratio (LPR). Common LPRs to test are 0.5, 1, and 2 (w/w).[6]
-
-
Detergent Removal by Dialysis:
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.
-
Place the dialysis cassette in a large volume of Buffer F at room temperature. The volume of the dialysis buffer should be at least 1000 times the volume of the sample.
-
Allow dialysis to proceed for an extended period (e.g., up to 9 days), with several buffer changes, to ensure the complete removal of the detergent.[6] The slow removal of the detergent facilitates the insertion of the membrane protein into the forming lipid bilayer of the proteoliposomes.
-
-
Characterization of Proteoliposomes:
-
After dialysis, the reconstituted proteoliposomes can be harvested and analyzed for protein incorporation and functionality.
-
Techniques such as SDS-PAGE and functional assays (e.g., ATPase activity or transport assays) can be used to characterize the final product.
-
Visualization of Experimental Workflows
The following diagrams illustrate common workflows in membrane protein research where n-octyl-β-D-thiomaltoside can be a critical reagent.
General Workflow for Membrane Protein Solubilization and Purification
Caption: A generalized workflow for the solubilization and purification of a membrane protein.
Logical Flow for GPCR Purification using Gα-CT Resin
This diagram illustrates a tag-free purification method for G protein-coupled receptors (GPCRs), where this compound would be used in the initial solubilization step.[7]
Caption: Purification of a GPCR using a conformationally selective affinity matrix.
References
- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Octyl b-D-thiomaltopyranoside | 148616-91-5 | DO05739 [biosynth.com]
- 4. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient and stable reconstitution of the ABC transporter BmrA for solid-state NMR studies [frontiersin.org]
- 7. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
n-Octyl-β-D-thiomaltoside: A Technical Guide to its Critical Micelle Concentration and Application in Research
For Researchers, Scientists, and Drug Development Professionals
n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent widely utilized in the fields of biochemistry and biophysics, particularly for the solubilization, purification, and crystallization of membrane proteins. A crucial parameter governing the behavior of any detergent in solution is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Understanding the CMC is paramount for optimizing experimental conditions to ensure the stability and functionality of membrane proteins in a non-native environment.
Critical Micelle Concentration of n-Octyl-β-D-thiomaltoside and Related Detergents
The CMC of a detergent is influenced by factors such as the length of its hydrophobic alkyl chain and the nature of its hydrophilic headgroup. For non-ionic detergents like OTM, salts have a minimal effect on the micellar size.[1] The following table summarizes the CMC values for several non-ionic detergents that are structurally similar to n-Octyl-β-D-thiomaltoside, providing a valuable reference for estimating its CMC.
| Detergent Name | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| n-Octyl-β-D-glucopyranoside | Non-ionic | 292.37 | 18-20 mM |
| n-Octyl-β-D-maltoside | Non-ionic | 454.51 | 23.4 mM |
| n-Octyl-β-D-thioglucopyranoside | Non-ionic | 308.43 | 9 mM[2] |
| n-Nonyl-β-D-thiomaltoside | Non-ionic | 484.6 | 3.2 mM |
| n-Decyl-β-D-maltopyranoside | Non-ionic | - | 1.8 mM (0.087%)[3] |
| n-Dodecyl-β-D-maltopyranoside | Non-ionic | - | - |
Experimental Protocols for Determining Critical Micelle Concentration
Several biophysical techniques can be employed to determine the CMC of a detergent. These methods rely on detecting the changes in the physical properties of the detergent solution as the concentration crosses the CMC.
Fluorescence Spectroscopy using a Hydrophobic Probe
This is a widely used and sensitive method for CMC determination. It utilizes a fluorescent probe, such as Nile Red or pyrene, whose fluorescence properties change upon partitioning into the hydrophobic core of the newly formed micelles.[4][5]
Protocol using Nile Red:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the detergent (e.g., n-Octyl-β-D-thiomaltoside) in the desired buffer (e.g., phosphate-buffered saline).
-
Prepare a stock solution of Nile Red in a suitable organic solvent (e.g., ethanol).
-
-
Preparation of Serial Dilutions:
-
Prepare a series of detergent solutions in the buffer with concentrations spanning the expected CMC.
-
Add a small, constant amount of the Nile Red stock solution to each detergent dilution. Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.
-
-
Fluorescence Measurement:
-
Incubate the solutions for a period to allow for equilibration.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for Nile Red is typically around 550 nm, and the emission is monitored in the 590-700 nm range.[4]
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity as a function of the detergent concentration.
-
The plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC.[4]
-
Surface Tensiometry
This classical method measures the surface tension of the detergent solution as a function of its concentration. Below the CMC, the detergent monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the surface becomes saturated with monomers, and additional detergent molecules form micelles, leading to a plateau in the surface tension.
Protocol:
-
Prepare a series of detergent solutions of varying concentrations in the desired buffer.
-
Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).
-
Plot the surface tension as a function of the logarithm of the detergent concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the surface tension abruptly stops decreasing.[6]
Conductivity Measurement (for ionic detergents)
This method is suitable for ionic detergents and relies on the change in the solution's conductivity upon micelle formation. While n-Octyl-β-D-thiomaltoside is non-ionic, this method is included for its general importance in CMC determination.
Protocol:
-
Prepare a series of ionic detergent solutions of increasing concentration.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity as a function of the detergent concentration.
-
The plot will show a break point , indicating the formation of micelles which have a lower mobility than the free monomers. This break point is the CMC.[7]
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of n-Octyl-β-D-thiomaltoside in membrane protein research.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Caption: Solubilization and reconstitution of a membrane protein.
Caption: Detergent behavior below, at, and above the CMC.
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mattersofmatter.eu [mattersofmatter.eu]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
The Amphiphilic Virtuoso: A Technical Guide to Octyl Thiomaltoside in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Octyl thiomaltoside (OTM) stands as a pivotal non-ionic detergent in the intricate world of membrane protein science. Its unique amphiphilic nature, characterized by a hydrophilic maltose head and a hydrophobic octyl tail, makes it an invaluable tool for the solubilization, stabilization, and structural determination of challenging membrane-bound proteins. This technical guide delves into the core principles of OTM's function, providing detailed data, experimental protocols, and visual workflows to empower researchers in their quest to unravel the mysteries of the cell membrane.
The Amphiphilic Core: Understanding this compound's Dual Nature
The efficacy of this compound lies in its molecular architecture. The molecule consists of a polar head group, composed of a disaccharide maltose unit, and a nonpolar tail, an eight-carbon alkyl chain (octyl group). This dual characteristic is the essence of its amphiphilicity, allowing it to interact favorably with both aqueous environments and the lipid-rich core of biological membranes.
The maltose headgroup, with its multiple hydroxyl groups, readily forms hydrogen bonds with water molecules, rendering this portion of the molecule hydrophilic. Conversely, the octyl tail is hydrophobic and preferentially interacts with the nonpolar lipid tails of the membrane bilayer and the hydrophobic transmembrane domains of integral membrane proteins. This ability to bridge the polar and nonpolar worlds is what makes OTM an effective surfactant for extracting membrane proteins from their native lipid environment.
At a specific concentration, known as the Critical Micelle Concentration (CMC), individual detergent molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails cluster in the core, shielded from the aqueous solvent, while the hydrophilic headgroups form the outer surface. This micellar structure is crucial for encapsulating and solubilizing membrane proteins, creating a soluble protein-detergent complex that can be purified and studied in an aqueous solution.
Quantitative Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for OTM and related detergents, providing a comparative overview for experimental design.
| Property | This compound (OTM) | n-Octyl-β-D-thioglucopyranoside | n-Octyl-β-D-maltopyranoside |
| Molecular Weight ( g/mol ) | 470.58 | 308.43 | 454.51 |
| Critical Micelle Concentration (CMC) | ~0.085 mM (0.004% w/v) (estimated) | 9 mM[1] | 23.4 mM[2] |
| Aggregation Number (N) | ~47 (estimated for n-Octyl-β-D-maltopyranoside)[3] | Not widely reported | ~47[3] |
| Hydrophilic-Lipophilic Balance (HLB) | ~13.6 (calculated) | Not widely reported | Not widely reported |
Note on Estimated Values: The CMC for this compound is an estimate based on a manufacturer's technical data. The aggregation number is based on the closely related n-octyl-β-D-maltopyranoside. The HLB value was calculated using Griffin's method (HLB = 20 * (Mh / M)), where Mh is the molecular mass of the hydrophilic headgroup (maltose) and M is the total molecular mass of the detergent.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any detergent and can be determined experimentally using various techniques. One common method is fluorescence spectroscopy using a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red.
Methodology: Fluorescence Spectroscopy with DPH
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., 1 mM in methanol).
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the buffer, covering a concentration range both below and above the expected CMC.
-
To each dilution, add a small aliquot of the DPH stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to avoid affecting micelle formation.
-
Incubate the samples in the dark for at least 30 minutes to allow for the partitioning of DPH into any micelles.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically around 350 nm, and the emission is measured around 430 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The plot will show a significant increase in fluorescence intensity as the detergent concentration surpasses the CMC, due to the incorporation of the hydrophobic DPH probe into the nonpolar core of the micelles.
-
The CMC is determined as the point of inflection in this plot, often calculated by finding the intersection of the two linear portions of the curve.
-
Membrane Protein Extraction and Purification: A Case Study with Bacteriorhodopsin
This protocol provides a general framework for the solubilization and purification of a membrane protein, using bacteriorhodopsin (bR) from Halobacterium salinarum purple membranes as an example. This method can be adapted for other membrane proteins with appropriate optimization.
Methodology: Solubilization and Purification of Bacteriorhodopsin
-
Membrane Preparation:
-
Harvest H. salinarum cells and isolate the purple membrane fraction containing bacteriorhodopsin through established procedures involving cell lysis and sucrose gradient centrifugation.
-
Resuspend the purified purple membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Solubilization:
-
Determine the protein concentration of the membrane suspension.
-
Add a concentrated stock solution of this compound to the membrane suspension to achieve a final detergent concentration well above its CMC (e.g., 20-50 mM). The optimal detergent-to-protein ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).
-
Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C for several hours to overnight to allow for complete solubilization of the membrane.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated proteins.
-
Carefully collect the supernatant containing the solubilized bacteriorhodopsin-detergent complexes.
-
-
Purification (Affinity Chromatography):
-
If the bacteriorhodopsin is engineered with an affinity tag (e.g., a His-tag), proceed with immobilized metal affinity chromatography (IMAC).
-
Equilibrate a Ni-NTA (or other suitable affinity resin) column with a buffer containing a low concentration of this compound (just above the CMC, e.g., 1-2 mM) to maintain protein solubility.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the equilibration buffer containing a low concentration of a competing agent (e.g., 20 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.
-
Elute the purified bacteriorhodopsin by increasing the concentration of the competing agent (e.g., 250 mM imidazole).
-
-
Detergent Exchange and Final Purification (Size Exclusion Chromatography):
-
The eluted protein can be further purified and the detergent can be exchanged using size exclusion chromatography (SEC).
-
Equilibrate an SEC column with a buffer containing the desired final detergent for downstream applications (which could be this compound or another detergent).
-
Load the eluted sample onto the SEC column. The protein will separate from any remaining contaminants and aggregated protein, and the buffer will be exchanged.
-
Collect the fractions containing the purified, monomeric bacteriorhodopsin.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of this compound.
Caption: Micelle formation by this compound.
Caption: Experimental workflow for GPCR purification.
References
- 1. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
The Pivotal Role of Octyl Thiomaltoside in Modern Biochemistry: A Technical Guide
For Immediate Release
Monheim, Germany – In the intricate world of biochemistry, the study of membrane proteins presents a formidable challenge. These vital cellular components, embedded within the lipid bilayer, are notoriously difficult to isolate and analyze while preserving their native structure and function. The advent of specialized detergents has been a watershed moment for researchers, and among these, n-octyl-β-D-thiomaltoside (OTM) has emerged as a powerful tool. This technical guide provides an in-depth exploration of the core advantages of OTM, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this nonionic detergent in their work.
Unveiling the Advantages of Octyl Thiomaltoside
This compound is a nonionic detergent widely employed in the purification and crystallization of membrane proteins.[1] Its unique molecular structure, featuring a hydrophilic maltose headgroup and a hydrophobic octyl tail connected by a thioether linkage, underpins its key advantages in biochemical applications.
A primary benefit of OTM lies in its ability to gently solubilize integral membrane proteins, extracting them from their native lipid environment without causing denaturation.[1] This "mildness" is crucial for maintaining the protein's three-dimensional structure and, consequently, its biological activity. The thioether bond in OTM offers enhanced chemical stability compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside, making it more resistant to enzymatic degradation by β-glucosidases. This stability is a significant asset in lengthy purification and crystallization experiments.
Comparative Analysis of Detergent Properties
The selection of an appropriate detergent is a critical step in any membrane protein study. The efficacy of a detergent is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and Aggregation Number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane solubilization. The Aggregation Number refers to the average number of detergent molecules within a single micelle.
| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) |
| n-Octyl-β-D-thiomaltoside | OTM | Nonionic | ~8.5 [2] | N/A | 470.60 [3] |
| n-Octyl-β-D-maltopyranoside | OM | Nonionic | ~19.5 - 23.4 | ~47 | 454.51 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Nonionic | 0.17 | 140 | 510.62 |
| n-Decyl-β-D-maltopyranoside | DM | Nonionic | 1.8 | 119 | 482.56 |
| n-Octyl-β-D-glucopyranoside | OG | Nonionic | 20-25 | 27-100 | 292.37 |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 | 95 | 229.40 |
| CHAPS | CHAPS | Zwitterionic | 4-8 | 10 | 614.88 |
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide a generalized framework for the use of OTM in membrane protein research. It is crucial to note that optimal conditions, including detergent concentration and incubation times, are protein-dependent and may require empirical optimization.
Membrane Protein Solubilization
This protocol outlines the fundamental steps for extracting a target membrane protein from the cell membrane.
Materials:
-
Isolated cell membranes containing the protein of interest.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water).
-
Protease inhibitor cocktail.
Methodology:
-
Membrane Preparation: Thaw the isolated cell membranes on ice.
-
Resuspension: Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.
-
Addition of Inhibitors: Add the protease inhibitor cocktail to the membrane suspension to prevent protein degradation.
-
Detergent Addition: Add the OTM stock solution to the membrane suspension to achieve a final concentration typically ranging from 1-2% (w/v). This concentration should be well above the CMC of OTM.
-
Incubation: Incubate the mixture on a gentle rotator or rocker at 4°C for 1-4 hours to allow for efficient solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet unsolubilized membrane fragments and other cellular debris.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane protein-OTM complexes.
Protein Crystallization
This protocol provides a general guideline for setting up crystallization trials for a purified membrane protein solubilized in OTM.
Materials:
-
Purified and concentrated membrane protein in a buffer containing OTM (typically just above its CMC).
-
Crystallization screen solutions (various precipitants, salts, and buffers).
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).
Methodology:
-
Protein Preparation: Ensure the purified protein sample is monodisperse and free of aggregates by techniques such as size-exclusion chromatography. The final OTM concentration in the protein sample should be minimized to a level that maintains protein solubility and stability.
-
Crystallization Setup:
-
Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.
-
In a sitting or hanging drop setup, mix a small volume of the protein solution with an equal volume of the reservoir solution.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and protect them from vibrations.
-
Monitoring: Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and OTM, as well as the pH of the buffer.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows in which this compound plays a crucial role.
Conclusion
N-octyl-β-D-thiomaltoside stands out as a versatile and effective detergent for the study of membrane proteins. Its gentle solubilizing action, coupled with its enhanced stability, provides researchers with a reliable tool to unlock the structural and functional secrets of this challenging class of proteins. By understanding its properties and employing optimized protocols, scientists can significantly advance their research in areas ranging from fundamental cell biology to structure-based drug design. This guide serves as a foundational resource to aid in the successful application of this compound in the laboratory.
References
An In-depth Technical Guide to the Solubility and Stability of Octyl Thiomaltoside in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octyl-β-D-thiomaltopyranoside, commonly referred to as octyl thiomaltoside (OTM), is a non-ionic detergent that has garnered significant interest in the fields of biochemistry and drug development. Its utility primarily lies in the solubilization, stabilization, and crystallization of membrane proteins. As a structural analog of the widely used n-octyl-β-D-maltopyranoside, this compound distinguishes itself through the substitution of an oxygen atom with a sulfur atom in the glycosidic bond. This modification confers unique properties, notably an enhanced resistance to enzymatic degradation by glycosidases, making it a valuable tool for the study of glycoproteins and other biological systems where enzymatic activity is a concern. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting key physicochemical data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.
Physicochemical Properties of this compound
The behavior of this compound in aqueous solutions is dictated by its amphipathic nature, possessing a hydrophilic maltose headgroup and a hydrophobic octyl tail. A critical parameter governing its use is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles. Above the CMC, the detergent is capable of solubilizing hydrophobic molecules, such as membrane proteins, by encapsulating them within these micellar structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₁₀S | [1] |
| Molecular Weight | 470.57 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 8.5 - 9.0 mM | [2][3] |
| Solubility in Water | Soluble | [4] |
| Appearance | White to off-white solid | [4] |
Solubility of this compound
This compound is readily soluble in water and various aqueous buffers commonly employed in biological research. Its high solubility is advantageous for preparing concentrated stock solutions and for its use in a wide range of experimental conditions.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water | Readily soluble | Forms clear solutions. |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Readily soluble | Compatible with a wide range of common biological buffers. |
Stability of this compound in Aqueous Solutions
A key advantage of this compound is its enhanced chemical stability compared to its oxygen-linked counterpart, octyl maltoside. The thioether linkage in this compound is significantly more resistant to hydrolysis, particularly enzymatic hydrolysis by β-glucosidases.[3] This makes it an ideal choice for long-term experiments and for studies involving cellular extracts or other biological samples that may contain glycosidase activity.
While inherently more stable, the long-term stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. At extreme pH values and elevated temperatures, acid- or base-catalyzed hydrolysis of the glycosidic bond can occur over time. For optimal stability, it is recommended to store aqueous solutions of this compound at neutral pH and refrigerated (2-8 °C) or frozen for long-term storage.
Table 3: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Stable in neutral and mildly acidic/alkaline conditions. Extremes in pH can lead to hydrolysis over time. | For long-term storage, maintain a pH between 6.0 and 8.0. |
| Temperature | Stable at room temperature for short periods. Elevated temperatures can accelerate hydrolysis. | For short-term use, store at 2-8 °C. For long-term storage, store frozen at -20 °C or below. |
| Enzymatic Degradation | Highly resistant to degradation by β-glucosidases. | Suitable for use in biological systems containing glycosidase activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound solutions.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the maximum solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
Spectrophotometer or other analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Prepare a series of saturated solutions by adding excess this compound powder to a known volume of the aqueous buffer in separate flasks.
-
Stir the solutions vigorously at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge the solutions at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method. A common method is to use a colorimetric assay for carbohydrates or a more specific method like High-Performance Liquid Chromatography (HPLC).
-
The highest concentration measured represents the equilibrium solubility of this compound under the tested conditions.
References
A Guide to High-Purity n-Octyl-β-D-thiomaltoside for Researchers and Drug Development Professionals
An in-depth technical guide on the sourcing, specifications, and application of high-purity n-Octyl-β-D-thiomaltoside for the study of membrane proteins. This guide is intended for researchers, scientists, and drug development professionals engaged in the extraction, purification, and structural analysis of membrane proteins.
Introduction to n-Octyl-β-D-thiomaltoside
n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that has become an invaluable tool in the field of membrane biochemistry. Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a thioether bond, allows for the effective solubilization of integral membrane proteins from their native lipid environment. The sulfur linkage in OTM confers greater chemical stability compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside. This stability, combined with a relatively high critical micelle concentration (CMC), facilitates its removal during protein purification and reconstitution steps. These properties make OTM a preferred choice for stabilizing membrane proteins, including G-protein coupled receptors (GPCRs), transporters, and ion channels, for downstream applications such as structural biology and functional assays.
Commercial Suppliers and Product Specifications
A variety of life science companies supply high-purity n-Octyl-β-D-thiomaltoside for research and development purposes. The quality and purity of the detergent are critical for experimental success, as impurities can interfere with protein stability and function. Below is a compilation of key specifications from several prominent suppliers.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Critical Micelle Concentration (CMC) in H₂O |
| Calibre Scientific (Molecular Dimensions) | n-Octyl-β-D-Thiomaltopyranoside, Anagrade | Information not available | Not specified | Not specified | Not specified |
| Creative Biolabs | n-Octyl-β-D-Thiomaltopyranoside | ≥ 99% by HPLC | 470.6 | 148616-91-5 | 0.004% |
| Sigma-Aldrich | n-Octyl-β-D-maltoside | ≥ 99.0% (HPLC) | 454.51 (for maltoside) | 82494-08-4 (for maltoside) | 23.4 mM (for maltoside) |
| Dojindo Molecular Technologies Inc. | n-Nonyl-β-D-thiomaltoside | 98.0% (GC) | 484.60 | 148565-55-3 | 2.4 mM |
| Glycon Biochemicals GmbH | n-Octyl β-maltoside (OM) | > 99% (HPLC) | Not specified | Not specified | ~20 mM |
| CD BioGlyco | Octyl thiomaltoside | ≥95% | 470.6 | 148616-91-5 | Not specified |
| ChemScene | This compound | ≥95% | 470.57 | 148616-91-5 | Not specified |
| Anatrace | n-Octyl-β-D-Thioglucopyranoside, Anagrade | ≥ 99% β+α (by HPLC) | 308.4 | 85618-21-9 | ~9 mM |
| Cayman Chemical | n-Octyl-β-D-thioglucopyranoside | ≥98% | 308.4 | 85618-21-9 | Not specified |
Note: Some specifications are for structurally related compounds (n-Octyl-β-D-maltoside, n-Nonyl-β-D-thiomaltoside, or n-Octyl-β-D-thioglucopyranoside) as data for n-Octyl-β-D-thiomaltoside was not available from all listed suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Key Experimental Protocols
The successful use of n-Octyl-β-D-thiomaltoside in membrane protein research hinges on the optimization of experimental protocols. Below are detailed methodologies for common applications.
I. Solubilization of Membrane Proteins from a Cell Membrane Preparation
This protocol outlines the general steps for extracting a target membrane protein from a prepared cell membrane fraction.
Materials:
-
Cell membrane pellet expressing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors
-
n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator or magnetic stirrer
-
Bradford or BCA protein assay reagents
Methodology:
-
Resuspend Membranes: Thaw the cell membrane pellet on ice and resuspend it in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous by gentle pipetting or douncing.
-
Detergent Addition: Add the 10% OTM stock solution to the membrane suspension to achieve a final concentration that is above its CMC and typically in a 2:1 to 10:1 detergent-to-protein mass ratio. A common starting point is a final OTM concentration of 1% (w/v).
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator) to allow for the disruption of the lipid bilayer and solubilization of the membrane proteins.
-
Clarification: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins in OTM micelles.
-
Determine Protein Concentration: Measure the protein concentration of the solubilized fraction using a Bradford or BCA assay. It is advisable to include the solubilization buffer with detergent as a blank.
-
Assess Solubilization Efficiency: Analyze a sample of the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization for the target protein.
II. Reconstitution of a Purified Membrane Protein into Liposomes
This protocol describes the process of re-inserting a purified, detergent-solubilized membrane protein into a lipid bilayer, forming proteoliposomes.
Materials:
-
Purified, OTM-solubilized membrane protein
-
Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform
-
Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM KCl
-
n-Octyl-β-D-thiomaltoside (OTM)
-
Dialysis tubing or cassettes (with an appropriate molecular weight cut-off, e.g., 10 kDa)
-
Bio-Beads SM-2 or similar hydrophobic adsorbent
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Prepare Lipid Film: In a round-bottom flask, combine the desired lipids in chloroform. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate Lipid Film: Hydrate the lipid film with Reconstitution Buffer containing OTM at a concentration well above its CMC (e.g., 20 mM) to form lipid-detergent mixed micelles. This can be facilitated by vortexing and bath sonication until the solution is clear.
-
Mix Protein and Micelles: Combine the purified, OTM-solubilized membrane protein with the lipid-detergent mixed micelles at a desired protein-to-lipid ratio (e.g., 1:100 w/w). Incubate the mixture on ice for 30-60 minutes.
-
Detergent Removal: Remove the OTM to allow for the formation of proteoliposomes. This is typically achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
Hydrophobic Adsorption: Add Bio-Beads to the mixture (e.g., 100 mg per 1 mL of solution) and incubate with gentle mixing at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes.
-
-
Harvest Proteoliposomes: After detergent removal, the resulting proteoliposome suspension can be collected and stored at 4°C or flash-frozen in liquid nitrogen for long-term storage.
-
Characterization: Characterize the proteoliposomes for protein incorporation and orientation using techniques such as SDS-PAGE, sucrose density gradient centrifugation, and functional assays.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes in which n-Octyl-β-D-thiomaltoside is utilized.
Conclusion
High-purity n-Octyl-β-D-thiomaltoside is a robust and versatile detergent for the study of membrane proteins. Its favorable chemical properties and the commercial availability of high-purity grades make it a staple in academic and industrial research settings. The successful application of OTM is highly dependent on the careful optimization of experimental conditions for each specific protein of interest. This guide provides a foundational understanding of the sourcing, specifications, and key protocols to aid researchers and drug development professionals in their endeavors to unravel the complexities of membrane protein structure and function.
Synthesis and Purification of n-Octyl-β-D-thiomaltoside: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of n-Octyl-β-D-thiomaltoside (OTM), a non-ionic detergent crucial for the solubilization and stabilization of membrane proteins for structural and functional studies. This document outlines a representative laboratory-scale synthetic route, detailed purification protocols, and the workflow for its application in membrane protein extraction.
Introduction
n-Octyl-β-D-thiomaltoside is a valuable surfactant in membrane biochemistry, prized for its ability to gently extract proteins from the lipid bilayer while preserving their native structure and function. Its higher critical micelle concentration (CMC) compared to some other detergents facilitates its removal during purification processes. The thioether linkage in OTM also confers resistance to enzymatic degradation by β-glucosidases, enhancing its stability in biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of n-Octyl-β-D-thiomaltoside is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₁₀S | |
| Molecular Weight | 470.6 g/mol | [1] |
| CAS Number | 148616-91-5 | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility in Water | ≥ 20% (w/v) at 0-5°C | [2] |
| Critical Micelle Concentration (CMC) | ~1.5-2.5 mM |
Synthesis of n-Octyl-β-D-thiomaltoside
The synthesis of n-Octyl-β-D-thiomaltoside is a multi-step process that begins with the readily available disaccharide, maltose. The following is a representative protocol adapted from established methods for analogous thioglycosides.
Synthetic Pathway Overview
The overall synthetic strategy involves the peracetylation of maltose, followed by the introduction of the thio-octyl group at the anomeric carbon, and concluding with deacetylation to yield the final product.
Caption: Synthetic pathway for n-Octyl-β-D-thiomaltoside.
Experimental Protocol: Synthesis
Step 1: Peracetylation of Maltose
-
To a stirred solution of maltose in acetic anhydride, add sodium acetate as a catalyst.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-water.
-
Collect the precipitated octa-O-acetyl-β-D-maltose by filtration and wash with water.
-
Dry the product under vacuum.
Step 2: Formation of Hepta-O-acetyl-α-D-maltosyl Bromide
-
Dissolve the peracetylated maltose in a minimal amount of dichloromethane.
-
Add a solution of hydrogen bromide in acetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature until completion (TLC).
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude bromide.
Step 3: Formation of the Isothiuronium Salt
-
Dissolve the crude maltosyl bromide in acetone.
-
Add thiourea to the solution and stir at room temperature.
-
The isothiuronium salt will precipitate out of the solution. Collect the solid by filtration and wash with cold acetone.
Step 4: Synthesis of n-Octyl-hepta-O-acetyl-β-D-thiomaltoside
-
Suspend the isothiuronium salt in a biphasic solvent system (e.g., chloroform and water).
-
Add potassium carbonate and sodium metabisulfite to the mixture to generate the thiol intermediate in situ.
-
Add n-octyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude protected n-Octyl-β-D-thiomaltoside.
Step 5: Deacetylation to n-Octyl-β-D-thiomaltoside
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the solution with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude n-Octyl-β-D-thiomaltoside.
Purification of n-Octyl-β-D-thiomaltoside
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of column chromatography and recrystallization is typically employed to achieve high purity (≥99%).
Purification Workflow
Caption: Purification workflow for n-Octyl-β-D-thiomaltoside.
Experimental Protocol: Purification
1. Silica Gel Column Chromatography
-
Prepare a silica gel slurry in the chosen eluent system (e.g., a gradient of methanol in dichloromethane).
-
Pack a glass column with the slurry.
-
Dissolve the crude OTM in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
2. Recrystallization
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified n-Octyl-β-D-thiomaltoside crystals under vacuum.
Quantitative Data for Purification
| Purification Step | Typical Purity of Starting Material | Eluent/Solvent System | Expected Purity of Final Product |
| Column Chromatography | 70-85% | Dichloromethane/Methanol gradient | >95% |
| Recrystallization | >95% | Ethanol or Ethanol/Ethyl Acetate | ≥99% |
Application in Membrane Protein Extraction
n-Octyl-β-D-thiomaltoside is widely used for the solubilization of membrane proteins. The general workflow for this application is depicted below.
Caption: Workflow for membrane protein extraction using OTM.
Experimental Protocol: Membrane Protein Solubilization
-
Cell Lysis and Membrane Isolation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in a buffer containing n-Octyl-β-D-thiomaltoside at a concentration above its CMC (typically 1-2% w/v).
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification and Purification:
-
Separate the solubilized proteins from the insoluble material by ultracentrifugation.
-
The supernatant containing the protein-detergent micelles can then be subjected to further purification steps, such as affinity chromatography.
-
Conclusion
This technical guide provides a framework for the synthesis, purification, and application of n-Octyl-β-D-thiomaltoside in a laboratory setting. The provided protocols are representative and may require optimization based on the specific experimental context. The purity of the detergent is paramount for reproducible results in membrane protein studies, and the purification steps outlined are critical for achieving the required quality.
References
Safety and Handling of Octyl Thiomaltoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for n-Octyl-β-D-thiomaltoside, a non-ionic detergent used in membrane protein research. Due to a lack of extensive, specific toxicological data for this compound, the information presented is largely based on data from structurally similar compounds, such as n-Octyl-β-D-maltopyranoside and n-Octyl-β-D-thioglucopyranoside, as well as general best practices for handling laboratory chemicals of unknown toxicity. It is imperative that users exercise caution and adhere to all institutional and regulatory safety protocols. This guide is intended for research use only and is not approved for use in humans or in clinical diagnosis.[1]
Introduction to Octyl Thiomaltoside
n-Octyl-β-D-thiomaltoside is a non-ionic detergent valued in biochemical and drug development applications for its ability to solubilize and stabilize membrane proteins.[1] Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a thioether bond, allows it to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein structure. The thioether linkage confers resistance to degradation by β-glucosidases, offering greater stability in certain experimental contexts.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling. The table below summarizes the key characteristics of this compound and related compounds.
| Property | Value | Compound |
| Molecular Formula | C₂₀H₃₈O₁₀S | n-Octyl-β-D-thiomaltoside |
| Molecular Weight | 470.58 g/mol | n-Octyl-β-D-thiomaltoside |
| Appearance | Solid or powder | n-Octyl-β-D-thiomaltoside |
| Solubility | Soluble in water (≥ 20% at 0-5°C), DCM, DMF, and DMSO.[1][2] | n-Octyl-β-D-thiomaltoside |
| Purity | ≥95% | n-Octyl-β-D-thiomaltoside[2] |
| Storage Temperature | Recommended: -20°C or 4°C | n-Octyl-β-D-thiomaltoside[3] |
| Critical Micelle Concentration (CMC) | Not available | n-Octyl-β-D-thiomaltoside |
| CMC of n-Nonyl-β-D-thiomaltoside | 2.4 mM | n-Nonyl-β-D-thiomaltoside[4] |
Hazard Identification and GHS Classification
As of the latest available information, n-Octyl-β-D-thiomaltoside has not been thoroughly investigated for its chemical, physical, and toxicological properties.[2] Consequently, it is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5][6] However, the absence of a formal classification does not imply that the substance is harmless. It should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.
Potential Hazards:
-
Eye Contact: May cause irritation and slight corneal injury.[2]
-
Skin Contact: May cause flushing and potentially irritation or an allergic reaction.[2]
-
Inhalation: Inhalation of dust may cause irritation to the nasal mucosa.[2]
-
Ingestion: While acute toxicity is unknown, chronic or excessive ingestion may lead to adverse effects.[2]
First-Aid Measures
In the event of exposure to this compound, the following first-aid procedures should be followed promptly.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing.[5] Flush the affected area with plenty of water, followed by washing with soap and water.[2] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[5] Drink water and seek immediate medical attention.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] |
Handling and Storage
Proper handling and storage procedures are critical to minimizing the risk of exposure and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Avoid creating dust when handling the solid form.
-
Use appropriate personal protective equipment (PPE) as detailed in the next section.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
For industrial or occupational use only; not for consumer sale or use.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are typically -20°C or 4°C to ensure stability.[3]
-
Keep away from strong oxidizing agents, as violent reactions can occur.[5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 or equivalent standards. | To protect against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) tested according to EN 374.[5] | To prevent skin contact. Inspect gloves for any signs of degradation before use. |
| Body Protection | A laboratory coat should be worn at all times. | To protect personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To prevent inhalation of dust particles. |
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dojindo Molecular Technologies Inc N-NONYL-B-D-THIOMALTOSIDE (1G), CAS: | Fisher Scientific [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. n-Octyl b- D -maltoside = 99.0 HPLC 82494-08-4 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using n-Octyl-β-D-thiomaltoside (OTM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that has emerged as a valuable tool for the solubilization and purification of integral membrane proteins. Its chemical structure, featuring a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a sulfur atom, imparts properties that can be advantageous for maintaining the structural and functional integrity of sensitive membrane protein targets. The sulfur linkage in OTM offers greater resistance to chemical and enzymatic degradation compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside. This application note provides a detailed protocol for the extraction of membrane proteins using OTM, alongside comparative data with other commonly used detergents, to guide researchers in optimizing their protein purification strategies.
Physicochemical Properties of Common Detergents
The selection of an appropriate detergent is critical for the successful extraction and stabilization of membrane proteins.[1] The table below summarizes the key physicochemical properties of OTM's analogue, n-octyl-β-D-thioglucopyranoside (OTG), and other frequently used detergents to aid in this selection process. A detergent's Critical Micelle Concentration (CMC) is a crucial parameter; solubilization of membrane proteins generally requires a detergent concentration significantly above the CMC.[2][3]
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Aggregation Number |
| n-Octyl-β-D-thioglucopyranoside (OTG) | Non-ionic | 308.4 | 9[4] | ~84[5] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | ~0.17 | ~98[1] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | - | ~0.01[1] | ~91[1] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.4 | ~1-2[1] | ~75[1] |
| Triton X-100 | Non-ionic | ~625 | ~0.24[6] | ~100-155 |
Comparative Efficacy of Detergents on Membrane Protein Stability
The choice of detergent can significantly impact the stability of the extracted membrane protein. A common method to assess this is by measuring the thermal stability (melting temperature, Tm) of the protein in the presence of different detergents. A higher Tm generally indicates greater protein stability. The following table presents comparative data on the thermal stability of a membrane protein in various detergents, including the glucoside analogue of OTM (n-octyl-β-D-glucopyranoside, OG), which can serve as a proxy for OTM's performance. For some sensitive proteins like GPCRs, OG has been observed to be a relatively harsher detergent compared to DDM.[3]
| Detergent | Melting Temperature (Tm) of a Model Membrane Protein (°C) |
| n-Octyl-β-D-glucopyranoside (OG) | 32.2[1] |
| n-Dodecyl-β-D-maltoside (DDM) | 45.7[1] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9[1] |
| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4[1] |
Experimental Protocols
The following protocols provide a general framework for the extraction of membrane proteins using OTM. Optimization of parameters such as detergent concentration, buffer composition, incubation time, and temperature is crucial for each specific target protein.
Protocol 1: General Membrane Protein Extraction from Cultured Cells
This protocol outlines the fundamental steps for isolating membrane fractions and subsequent solubilization of a target protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol)
-
n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
Procedure:
-
Cell Harvesting and Lysis:
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[7]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[7]
-
Discard the supernatant containing the cytosolic fraction.
-
Wash the membrane pellet with Lysis Buffer to remove residual cytosolic proteins and re-pellet by ultracentrifugation.
-
-
Membrane Protein Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer to a protein concentration of approximately 5-10 mg/mL.
-
Add DTT to a final concentration of 1-10 mM to maintain a reducing environment.[8]
-
From the stock solution, add OTM to the membrane suspension to achieve the desired final concentration. A starting point is typically 0.5% - 2.0% (w/v).
-
Incubate the mixture at 4°C with gentle agitation for 1-4 hours.[1]
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.[7]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in OTM micelles. This fraction is now ready for downstream purification steps such as affinity chromatography.
-
Protocol 2: Two-Step Solubilization for Selective Extraction
This protocol, adapted from a method using the related detergent OTG, can be employed for the selective extraction of specific membrane proteins, potentially separating them from other membrane components like lipopolysaccharides (LPS).[8]
Procedure:
-
Initial Extraction (Depletion of Unwanted Components):
-
Resuspend the isolated membranes in a buffer (e.g., PBS) containing a lower concentration of OTM (e.g., below or near its CMC).
-
Incubate at a specific temperature (e.g., 37°C) for 60 minutes.[8]
-
Centrifuge at high speed (e.g., 40,000 x g) for 20 minutes.[8] The supernatant will contain highly soluble components, while the target protein may remain in the pellet.
-
-
Target Protein Extraction:
-
Resuspend the pellet from the previous step in a buffer containing a higher concentration of OTM (e.g., 1%) and additives such as 10 mM DTT and varying concentrations of NaCl (e.g., 250 mM) to optimize extraction.[8]
-
Incubate at 37°C for 60 minutes.[8]
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant will contain the solubilized target protein.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for membrane protein extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ugr.es [ugr.es]
Step-by-Step Guide to Solubilizing GPCRs with Octyl Thiomaltoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solubilization of G-protein coupled receptors (GPCRs) using the non-ionic detergent n-Octyl-β-D-thiomaltoside (OTM). These application notes and protocols are intended to offer a comprehensive resource for researchers aiming to extract and stabilize GPCRs for downstream biochemical and structural analysis.
Introduction to GPCR Solubilization and Octyl Thiomaltoside
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are crucial targets for drug discovery. Their extraction from the native lipid bilayer is a critical first step for in-depth characterization. This process, known as solubilization, requires the use of detergents to disrupt the cell membrane and create a stable, aqueous-soluble protein-detergent micelle complex.
The choice of detergent is paramount for maintaining the structural integrity and biological function of the GPCR. n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that offers a compelling alternative to more commonly used detergents like n-dodecyl-β-D-maltoside (DDM). The thioether linkage in OTM provides greater chemical stability compared to the glycosidic bond in its oxygen-containing analog, n-octyl-β-D-maltoside.
Physicochemical Properties of this compound and Related Detergents
Understanding the properties of the detergent is essential for optimizing solubilization protocols. Below is a comparison of OTM with other commonly used non-ionic detergents.
| Property | n-Octyl-β-D-thiomaltoside (OTM) | n-Dodecyl-β-D-maltoside (DDM) | n-Octyl-β-D-glucoside (OG) |
| Molecular Weight ( g/mol ) | 470.57 | 510.62 | 292.37 |
| Critical Micelle Concentration (CMC) in H₂O | ~0.004 mM[1] | ~0.17 mM | ~20-25 mM |
| Aggregation Number | Not widely reported | ~140 | 80-100 |
| Micelle Molecular Weight (kDa) | Not widely reported | ~71.5 | ~25 |
| Chemical Class | Thio-maltoside | Maltoside | Glucoside |
Experimental Protocols
The following protocols provide a general framework for the solubilization of GPCRs using OTM. It is crucial to note that optimal conditions will vary depending on the specific GPCR and the expression system used. Empirical optimization of detergent concentration, buffer composition, and incubation time is highly recommended.
Materials
-
Cell paste or membrane preparation containing the target GPCR
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150-500 mM NaCl, 10% (v/v) glycerol, 1-5 mM MgCl₂, 1-2 mM CaCl₂
-
Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
n-Octyl-β-D-thiomaltoside (OTM)
-
Cholesterol or cholesteryl hemisuccinate (CHS) (optional, for stabilization)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
-
End-over-end rotator
Protocol 1: Solubilization of GPCRs from Cell Membranes
This protocol outlines the steps for extracting a target GPCR from isolated cell membranes.
1. Membrane Preparation:
-
Thaw the cell paste or membrane preparation on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform mixture.
2. Detergent Addition:
-
Prepare a 10% (w/v) stock solution of OTM in water.
-
To the membrane suspension, add the OTM stock solution to a final concentration ranging from 0.5% to 2.0% (w/v). A good starting point is often 1.0%. This concentration should be well above the CMC of OTM.
-
If using cholesterol or CHS for stabilization, it can be added at this stage from a concentrated stock solution (e.g., 10% w/v in a suitable solvent). A common final concentration is 0.1% (w/v).
3. Solubilization:
-
Incubate the mixture on an end-over-end rotator for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.
4. Clarification of Lysate:
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments and cellular debris.
-
Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.
5. Downstream Processing:
-
The solubilized receptor is now ready for purification (e.g., affinity chromatography) and subsequent functional and structural analyses. It is advisable to maintain a low concentration of OTM (just above its CMC) in all subsequent buffers to ensure the receptor remains soluble and stable.
Assessment of Solubilization Efficiency and Receptor Integrity
After solubilization, it is essential to evaluate the efficiency of the extraction and the functional integrity of the GPCR.
Solubilization Efficiency
The percentage of solubilized GPCR can be determined by comparing the amount of the receptor in the supernatant versus the pellet after ultracentrifugation. This can be assessed by:
-
SDS-PAGE and Western Blotting: Analyze equal volumes of the solubilized supernatant and the resuspended pellet.
-
Ligand Binding Assays: If a specific radioligand is available, the total number of binding sites in the supernatant and pellet can be quantified.
Functional Assays for Solubilized GPCRs
Maintaining the functional state of the GPCR post-solubilization is critical. Several assays can be employed to assess the receptor's integrity:
-
Radioligand Binding Assays: This is the gold standard for determining the affinity (Kd) and density (Bmax) of active receptors in the solubilized preparation.
-
G-Protein Coupling Assays: These assays measure the ability of the solubilized receptor to bind to and activate its cognate G-protein in the presence of an agonist.
-
Thermostability Assays: Techniques like differential scanning fluorimetry (DSF) or radioligand binding-based thermostability assays can be used to determine the melting temperature (Tm) of the receptor in OTM, providing insights into its stability.[2]
Visualization of Key Processes
GPCR Signaling Pathway
The following diagram illustrates a simplified Gs-protein coupled receptor signaling pathway.
Caption: A simplified diagram of the Gs-protein coupled receptor signaling cascade.
Experimental Workflow for GPCR Solubilization
The diagram below outlines the general workflow for the solubilization and initial characterization of a GPCR.
Caption: General experimental workflow for GPCR solubilization using this compound.
Conclusion
The successful solubilization of a GPCR in a stable and functionally active state is a cornerstone for its detailed biochemical and structural elucidation. n-Octyl-β-D-thiomaltoside presents a valuable tool in the membrane protein biochemist's toolkit. The protocols and information provided herein serve as a robust starting point for developing an optimized solubilization strategy for your specific GPCR of interest. Through empirical testing and careful assessment of receptor integrity, OTM can facilitate the extraction of high-quality GPCR preparations for downstream applications.
References
Application Notes and Protocols for the Crystallization of Membrane Proteins Using Octyl Thiomaltoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing n-octyl-β-D-thiomaltoside (OTM), a non-ionic detergent, for the solubilization and subsequent crystallization of membrane proteins. This document offers detailed protocols, quantitative data, and visual workflows to facilitate the successful structure determination of challenging membrane protein targets.
Introduction to Octyl Thiomaltoside
N-octyl-β-D-thiomaltoside is a non-ionic detergent that has proven effective in the purification and crystallization of membrane proteins.[1] Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail, allows it to effectively solubilize integral membrane proteins by forming micelles that shield the protein's hydrophobic transmembrane domains from the aqueous environment.[1] This maintains the protein's native conformation, a critical prerequisite for successful crystallization. Compared to the more common n-octyl-β-D-glucoside (OG), this compound and its analogue, n-octyl-β-D-thioglucopyranoside, have been noted for their utility in producing large and coherent two-dimensional crystals and for successful reconstitution of membrane proteins.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of OTM is essential for optimizing experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₁₀S | [4] |
| Molecular Weight | 470.57 g/mol | [4] |
| Critical Micelle Concentration (CMC) | ~8.5 - 9 mM | [5][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Detergent Class | Non-ionic | [1] |
Application: Crystallization of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase (BpHldC)
A notable success story for OTM is the crystallization of the selenomethionine-labeled d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei (SeMet-BpHldC). The addition of OTM was crucial in obtaining diffraction-quality crystals.[5]
Crystallization Conditions for SeMet-BpHldC
| Parameter | Condition | Reference |
| Protein Concentration | Not specified | [5] |
| Detergent | 8.5 mM n-octyl-β-D-thiomaltoside | [5] |
| Precipitant | 20% (w/v) Polyethylene glycol 3350 | [5] |
| Buffer | 0.1 M HEPES pH 7.0 | [5] |
| Method | Hanging-drop vapor diffusion | [5] |
| Temperature | 296 K (23°C) | [5] |
| Crystal Size | 0.25 × 0.15 × 0.02 mm | [5] |
| Time to Crystal Growth | Within a day | [5] |
Experimental Protocols
The following are detailed protocols for the solubilization and crystallization of a generic membrane protein using this compound, based on established methodologies and the successful case of BpHldC.[5][7]
I. Membrane Protein Solubilization
This protocol outlines the initial extraction of the target membrane protein from the cell membrane.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol
-
n-octyl-β-D-thiomaltoside (OTM) stock solution: 10% (w/v) in water (adjust concentration as needed)
-
Protease inhibitors
Procedure:
-
Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add a cocktail of protease inhibitors to the membrane suspension to prevent degradation.
-
From the OTM stock solution, add the detergent to the membrane suspension to a final concentration that is at least twice the Critical Micelle Concentration (CMC). A typical starting concentration is 1-2% (w/v), which should be empirically optimized for each target protein.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
II. Protein Purification
The solubilized protein must be purified to homogeneity before setting up crystallization trials.
Materials:
-
Solubilized protein-detergent complex solution
-
Affinity Chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.1% (w/v) OTM
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 0.1% (w/v) OTM
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05% (w/v) OTM
Procedure:
-
Affinity Chromatography:
-
Equilibrate the affinity resin with Wash Buffer.
-
Load the solubilized protein supernatant onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to a suitable volume for SEC.
-
Inject the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. This step is crucial for removing aggregates and performing a final buffer exchange.
-
Collect the fractions corresponding to the monodisperse peak of the target protein.
-
Concentrate the purified protein to a final concentration of 5-10 mg/mL for crystallization trials.
-
III. Protein Crystallization
This protocol describes the setup of crystallization trials using the hanging-drop vapor diffusion method, as successfully employed for BpHldC.[5]
Materials:
-
Purified and concentrated protein-detergent complex (5-10 mg/mL)
-
Crystallization Reservoir Solution (example for BpHldC): 0.1 M HEPES pH 7.0, 20% (w/v) Polyethylene glycol 3350
-
Crystallization plates (e.g., VDX48) and siliconized cover slips
Procedure:
-
Pipette 500 µL of the Reservoir Solution into the well of the crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution containing 8.5 mM n-octyl-β-D-thiomaltoside.
-
Invert the cover slip and seal the well with grease to create a hanging drop.
-
Incubate the plate at a constant temperature (e.g., 296 K or 23°C).
-
Monitor the drops for crystal growth over several days to weeks.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for membrane protein crystallization.
Caption: Mechanism of detergent-mediated crystallization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression and crystallographic studies of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.fr [theses.fr]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octyl Thiomaltoside in Cryo-EM Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of n-octyl-β-D-thiomaltopyranoside (OTM) in the preparation of membrane protein samples for cryogenic electron microscopy (cryo-EM). This document outlines the physicochemical properties of OTM, offers a detailed protocol for its application, and presents a framework for optimizing its concentration to achieve high-resolution structural data.
Introduction to n-Octyl-β-D-thiomaltopyranoside (OTM)
n-Octyl-β-D-thiomaltopyranoside is a non-ionic detergent commonly employed in the study of membrane proteins. Its molecular structure, featuring a hydrophilic maltose headgroup and an eight-carbon hydrophobic tail, allows for the effective solubilization of membrane proteins from the lipid bilayer while preserving their native conformation. The thioether linkage in OTM offers increased resistance to enzymatic degradation by β-glucosidases compared to its oxygen-containing analog, n-octyl-β-D-maltoside.
The selection of an appropriate detergent and its concentration is a critical step in preparing high-quality membrane protein samples for cryo-EM. The detergent must be capable of extracting the protein from the membrane and maintaining its stability in a soluble form, all while minimizing the formation of excess detergent micelles that can interfere with image quality.
Physicochemical Properties of Detergents for Cryo-EM
The Critical Micelle Concentration (CMC) is a crucial parameter for any detergent used in membrane protein research. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective protein solubilization, the detergent concentration should be significantly above its CMC. However, for cryo-EM, it is often desirable to work with detergents that have a low CMC to minimize the concentration of free micelles in the sample, which can reduce image contrast and interfere with particle picking.[1]
Below is a table comparing the CMC of OTM with other commonly used detergents in membrane protein structural biology.
| Detergent | Abbreviation | Type | Critical Micelle Concentration (CMC) |
| n-Octyl-β-D-thiomaltopyranoside | OTM | Non-ionic | 0.004% (w/v)[2] |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.0087% (w/v)[3] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 0.001% (w/v)[3] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 0.53% (w/v)[3] |
| Glyco-diosgenin | GDN | Non-ionic | N/A |
| Digitonin | Non-ionic | N/A | |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | CHAPS | Zwitterionic | ~0.5% (w/v) |
Experimental Protocols
The following is a generalized protocol for the preparation of a membrane protein sample for cryo-EM using OTM. It is important to note that the optimal OTM concentration is protein-dependent and must be determined empirically for each new target.
I. Membrane Protein Solubilization and Purification
This phase involves extracting the membrane protein of interest from the cell membrane and purifying it in the presence of OTM.
Materials:
-
Cell paste containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I)
-
Solubilization Buffer (Lysis Buffer containing a range of OTM concentrations, e.g., 0.5% - 2.0% w/v)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, OTM at 1x-2x CMC)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, OTM at 1x-2x CMC)
-
Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, OTM at 1x-2x CMC)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size exclusion chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, microfluidizer).
-
Membrane Isolation: Centrifuge the cell lysate at low speed to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation.
-
Solubilization Screening: Resuspend the membrane pellet in Lysis Buffer. Perform small-scale solubilization trials with varying concentrations of OTM in the Solubilization Buffer (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilization mixtures at high speed to pellet any unsolubilized material.
-
Analysis: Analyze the supernatant for the presence of the target protein by SDS-PAGE and Western blot to determine the optimal OTM concentration for solubilization.
-
Large-Scale Solubilization: Once the optimal solubilization concentration is determined, proceed with a large-scale preparation.
-
Affinity Chromatography: Incubate the clarified supernatant with the affinity resin. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute the target protein with Elution Buffer.
-
Size Exclusion Chromatography: Concentrate the eluted protein and inject it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer. This step helps to remove aggregates and further purifies the protein-detergent complex. The concentration of OTM in the SEC buffer should be maintained at or slightly above its CMC to ensure the stability of the protein-detergent complex.
II. Cryo-EM Grid Preparation and Vitrification
This phase involves preparing the purified protein sample for imaging by rapidly freezing it in a thin layer of vitreous ice.
Materials:
-
Purified membrane protein in SEC buffer containing OTM
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrification device (e.g., Vitrobot Mark IV)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Glow Discharge: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
Sample Application: The optimal protein concentration for cryo-EM is typically in the range of 0.1-5 mg/mL.[4] The OTM concentration may need to be adjusted at this stage. A common starting point for vitrification is to have the final detergent concentration at or slightly above the CMC. For OTM, this would be around 0.004% (w/v). However, for some proteins, a slightly higher concentration may be required to maintain stability at the air-water interface. It is recommended to screen a range of final OTM concentrations (e.g., 0.004%, 0.01%, 0.05% w/v).
-
Blotting and Plunging:
-
Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4°C) and humidity (e.g., 100%).
-
Apply 3-4 µL of the protein sample to the glow-discharged grid.
-
Blot the grid for a set time (e.g., 3-5 seconds) with a specific blotting force to create a thin film of the sample.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Grid Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage until imaging.
Visualizing the Workflow
The following diagrams illustrate the key stages of preparing a membrane protein sample for cryo-EM using OTM.
Caption: Experimental workflow for cryo-EM sample preparation.
Caption: States of a membrane protein during preparation.
Conclusion
The use of n-octyl-β-D-thiomaltopyranoside in cryo-EM sample preparation offers a valuable tool for the structural determination of membrane proteins. Its low CMC and resistance to enzymatic degradation make it an attractive choice for stabilizing these challenging targets. Successful application of OTM requires careful optimization of its concentration at both the solubilization and vitrification stages. The protocols and guidelines presented here provide a solid foundation for researchers to develop a robust sample preparation pipeline tailored to their specific membrane protein of interest, ultimately paving the way for high-resolution structural insights.
References
Application Notes and Protocols for the Functional Reconstitution of Ion Channels with Octyl Thiomaltoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functional reconstitution of ion channels into proteoliposomes using the non-ionic detergent n-Octyl-β-D-thiomaltoside (OTM). This document includes detailed experimental protocols, data presentation in tabular format for easy reference, and a visual representation of the experimental workflow.
Introduction to Octyl Thiomaltoside (OTM) for Ion Channel Reconstitution
N-Octyl-β-D-thiomaltoside (OTM) is a gentle, non-ionic detergent increasingly utilized in membrane protein biochemistry for the solubilization and subsequent reconstitution of functional ion channels into artificial lipid bilayers, such as liposomes. Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl chain, allows for the effective disruption of biological membranes and stabilization of integral membrane proteins in a soluble form.
The choice of detergent is a critical step in the successful functional reconstitution of ion channels. OTM offers several advantages, including a relatively low critical micelle concentration (CMC) that facilitates its removal by methods like dialysis or gel filtration, which is essential for the formation of proteoliposomes with low residual detergent content. The gentle nature of OTM helps in preserving the native conformation and functionality of the reconstituted ion channels.
Data Presentation: Properties of this compound and Related Detergents
For successful reconstitution, understanding the physicochemical properties of the detergent is crucial. The following table summarizes key properties of OTM and a closely related, and more extensively characterized detergent, n-Octyl-β-D-thioglucopyranoside (OTG).
| Property | n-Octyl-β-D-thiomaltoside (OTM) | n-Octyl-β-D-thioglucopyranoside (OTG) | Reference(s) |
| Molecular Weight ( g/mol ) | 470.6 | 308.44 | [1] |
| Critical Micelle Concentration (CMC) | ~0.085 mM (0.004% w/v) | ~9 mM (0.28% w/v) | [2][3] |
| Detergent Class | Non-ionic | Non-ionic |
Note: The CMC of OTM is significantly lower than that of OTG, which should be considered during the detergent removal step.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the functional reconstitution of a model ion channel, the KcsA potassium channel, into proteoliposomes using OTM. This protocol can be adapted for other ion channels with appropriate optimization.
Protocol 1: Preparation of Liposomes
This protocol describes the preparation of unilamellar liposomes, which will serve as the artificial membrane for ion channel incorporation.
Materials:
-
Phospholipids (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in chloroform.[4]
-
Chloroform and Nitrogen gas.
-
Reconstitution Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
In a round-bottom flask, mix the desired phospholipids in chloroform to achieve the desired molar ratio. For KcsA, a 3:1 POPE:POPG mixture is commonly used to mimic a bacterial membrane.[4]
-
Dry the lipid mixture to a thin film on the walls of the flask using a rotary evaporator or a gentle stream of nitrogen gas.
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the Reconstitution Buffer and vortexing vigorously. The final lipid concentration should be between 10-20 mg/mL.
-
To form unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles (e.g., 5-7 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This will generate a homogenous population of large unilamellar vesicles (LUVs).
-
Store the prepared liposomes at 4°C and use within a few days.
Protocol 2: Solubilization of Ion Channel and Reconstitution into Proteoliposomes
This protocol details the solubilization of the purified ion channel with OTM and its incorporation into the pre-formed liposomes.
Materials:
-
Purified ion channel (e.g., KcsA) in a storage buffer.
-
n-Octyl-β-D-thiomaltoside (OTM).
-
Prepared liposomes (from Protocol 1).
-
Reconstitution Buffer.
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing with appropriate molecular weight cut-off, or gel filtration column).
Procedure:
-
Detergent Solubilization of Liposomes:
-
To the prepared liposome suspension, add OTM to a final concentration that is above its CMC and sufficient to saturate the liposomes. A starting point is to titrate OTM while monitoring the optical density of the solution until it clarifies, indicating liposome solubilization.
-
-
Mixing of Protein and Solubilized Lipids:
-
Add the purified ion channel to the OTM-solubilized lipid mixture. The protein-to-lipid ratio is a critical parameter that needs to be optimized for each ion channel. For functional assays, a low protein density is often desired to ensure that most liposomes contain either zero or one functional channel. A common starting range is 1:100 to 1:1000 (protein:lipid, w/w).[5]
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for the formation of mixed protein-lipid-detergent micelles.
-
-
Detergent Removal and Proteoliposome Formation:
-
Remove the OTM from the mixture to allow the spontaneous formation of proteoliposomes. Several methods can be used:
-
Dialysis: Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
Bio-Beads: Add prepared Bio-Beads SM-2 to the mixture (e.g., 20-40 mg of beads per mg of detergent) and incubate with gentle rocking at 4°C. Replace the beads with fresh ones every 2-4 hours for a total of 3-4 changes.[6]
-
Gel Filtration: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, separated from the smaller detergent micelles.[7]
-
-
-
Harvesting and Storage of Proteoliposomes:
-
After detergent removal, the resulting proteoliposome suspension can be collected.
-
For long-term storage, the proteoliposomes can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Mandatory Visualization
Experimental Workflow for Ion Channel Reconstitution
Caption: Workflow for functional reconstitution of ion channels.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in the functional reconstitution of the KcsA potassium channel. While specific data for OTM is limited, values from protocols using the similar detergent, octyl glucoside (OG), are provided as a starting point for optimization.
Table 1: Typical Lipid Compositions for KcsA Reconstitution
| Lipid Composition | Molar Ratio | Rationale | Reference(s) |
| POPE / POPG | 3:1 | Mimics the E. coli inner membrane, providing a native-like environment with anionic lipids that are often required for KcsA function. | [4] |
| Asolectin (Soybean Lipids) | N/A (mixture) | A complex mixture of lipids that is often effective for the reconstitution of various membrane proteins. | [4] |
| DPhPC | 100% | A synthetic lipid that can be used for creating stable bilayers for single-channel recordings. | [8] |
Table 2: Key Parameters for KcsA Reconstitution
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Protein:Lipid Ratio (w/w) | 1:100 - 1:1000 | Lower ratios are generally preferred for single-channel analysis to minimize the probability of multiple channels per liposome. | [5] |
| Detergent Concentration for Solubilization (Octyl Glucoside) | 20-40 mM | Should be well above the CMC to ensure complete solubilization of lipids and protein. | [5] |
| Detergent Removal Method | Dialysis, Bio-Beads, Gel Filtration | The choice of method depends on the detergent's CMC and the desired speed of removal. Dialysis is slow but gentle. Bio-Beads are efficient for detergents with low CMCs. Gel filtration is rapid. | [6][9] |
Functional Assays for Reconstituted Ion Channels
Following successful reconstitution, it is essential to verify that the ion channels are functional. Below are brief descriptions of common functional assays.
Ion Flux Assays
Ion flux assays measure the transport of ions across the proteoliposome membrane. A common method for potassium channels is the ⁸⁶Rb⁺ uptake assay.[10]
-
Principle: Proteoliposomes containing the reconstituted channels are prepared with a high internal potassium concentration and a low external potassium concentration. A small amount of radioactive ⁸⁶Rb⁺ (a potassium analog) is added to the external solution. If the channels are functional, they will facilitate the movement of ⁸⁶Rb⁺ into the liposomes down its concentration gradient. The amount of radioactivity inside the liposomes is measured over time.
-
Application: This assay provides a measure of the overall transport activity of the entire population of reconstituted channels.
Single-Channel Electrophysiological Recordings
Single-channel recordings provide detailed information about the gating properties and conductance of individual ion channels.
-
Principle: Proteoliposomes can be fused to a planar lipid bilayer, or giant unilamellar vesicles (GUVs) can be formed from the proteoliposomes for patch-clamping. This allows for the measurement of the electrical current passing through a single ion channel in response to a voltage stimulus.[11][12]
-
Application: This technique allows for the detailed characterization of channel properties such as single-channel conductance, open probability, and mean open/closed times.
By following these detailed protocols and utilizing the provided data as a guide, researchers can successfully reconstitute functional ion channels using this compound, enabling further investigation into their structure, function, and modulation by potential drug candidates.
References
- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Reconstitution of a Prokaryotic K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Liposomes—Detergent Removal Methods [ebrary.net]
- 10. A radioactive uptake assay to measure ion transport across ion channel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single channel recordings of reconstituted ion channel proteins: an improved technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional reconstitution of a voltage-gated potassium channel in giant unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of Octyl Thiomaltoside by Dialysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the removal of the non-ionic detergent n-Octyl-β-D-Thiomaltopyranoside (OTM) from protein solutions using dialysis. This technique is critical for downstream applications such as functional assays, structural studies, and formulation development where the presence of detergents can be inhibitory.
Introduction
Octyl thiomaltoside (OTM) is a non-ionic detergent frequently used for the solubilization and purification of membrane proteins. Its high critical micelle concentration (CMC) and small micelle size make it amenable to removal by dialysis. The principle of dialysis relies on the selective diffusion of small molecules, such as detergent monomers, across a semi-permeable membrane while retaining larger molecules like proteins. Efficient removal of OTM is crucial to prevent interference in subsequent analytical techniques and to facilitate the reconstitution of proteins into desired membrane mimetics.
Key Properties of this compound (OTM)
A thorough understanding of the physicochemical properties of OTM is essential for optimizing its removal by dialysis.
| Property | Value | Reference |
| Molecular Weight | 470.57 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 8.5 mM | [2] |
| Aggregation Number | Not widely reported | |
| Micelle Molecular Weight | Not widely reported |
Note: The CMC is a critical parameter, as dialysis is most effective at detergent concentrations below the CMC where the detergent exists primarily as monomers that can readily pass through the dialysis membrane pores.
Experimental Protocols
This section outlines a detailed methodology for the removal of OTM from a protein sample using dialysis.
Materials and Reagents
-
Protein sample containing OTM
-
Dialysis tubing or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa)
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4; buffer composition should be optimized for the specific protein)
-
Large beaker or container for the dialysis buffer
-
Stir plate and stir bar
-
Spectrophotometer or plate reader for detergent quantification
-
Reagents for the chosen detergent quantification assay
Dialysis Procedure
-
Hydration of Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate and EDTA, followed by thorough rinsing with deionized water. Dialysis cassettes typically require a brief rinse with deionized water.
-
Sample Preparation: Prepare the protein sample. It is advisable to start with a detergent concentration that is not excessively high, although OTM's high CMC allows for effective removal even from relatively high initial concentrations.
-
Loading the Sample: Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely close the tubing or cassette using appropriate clips or caps.
-
Dialysis Setup: Place the sealed dialysis bag or cassette into a beaker containing a large volume of dialysis buffer. A buffer-to-sample volume ratio of at least 200:1 is recommended.
-
Stirring and Temperature: Place the beaker on a magnetic stir plate and add a stir bar to the dialysis buffer. Gentle stirring of the buffer is crucial to maintain a steep concentration gradient across the membrane, thereby facilitating efficient detergent removal. Perform the dialysis at a temperature that is optimal for the stability of the target protein, typically 4°C. While dialysis is faster at room temperature, protein stability is often the primary concern.
-
Buffer Changes: For optimal detergent removal, perform several buffer changes. A typical schedule would be to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally, let the dialysis proceed overnight (12-16 hours).
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag or cassette from the buffer. Gently remove the protein sample using a pipette.
-
Quantification of Residual Detergent: It is essential to determine the final concentration of OTM in the protein sample to ensure that it is below a level that would interfere with downstream applications.
Quantification of Residual this compound
Several methods can be used to quantify the amount of residual OTM in the protein sample. A common and straightforward approach is a colorimetric assay.
Protocol for a Generic Colorimetric Detergent Assay (Adaptable for OTM)
This protocol is based on the principle that some dyes can interact with detergent micelles, leading to a change in their absorbance.
-
Prepare a Standard Curve:
-
Prepare a series of OTM standards in the same buffer as the dialyzed protein sample. A typical concentration range could be from 0 mM to 1 mM.
-
-
Sample Preparation:
-
If necessary, dilute the dialyzed protein sample to fall within the linear range of the standard curve.
-
-
Assay Procedure:
-
To each standard and sample, add the colorimetric reagent according to the manufacturer's instructions (e.g., a dye solution).
-
Incubate the reactions for the recommended time at the specified temperature.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at the appropriate wavelength using a spectrophotometer or plate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (buffer with reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of OTM in the dialyzed protein sample.
-
Expected Results and Data Presentation
The efficiency of OTM removal is dependent on several factors. The following tables provide an example of how to present quantitative data from dialysis experiments.
Table 1: Effect of Dialysis Time on OTM Removal Efficiency
| Dialysis Time (hours) | Residual OTM (%) | Protein Recovery (%) |
| 2 | 30 ± 5 | >95 |
| 6 | 5 ± 2 | >95 |
| 12 | <1 | >95 |
| 24 | <0.5 | >90 |
Data are hypothetical and represent typical results for a non-ionic detergent with a high CMC like OTM, starting from an initial concentration of 2x CMC. Dialysis was performed at 4°C with a buffer-to-sample ratio of 200:1 and one buffer change at 4 hours.
Table 2: Influence of Temperature on OTM Removal
| Temperature (°C) | Dialysis Time (hours) | Residual OTM (%) |
| 4 | 6 | 5 ± 2 |
| 25 (Room Temp) | 6 | 2 ± 1 |
This table illustrates that while dialysis is faster at a higher temperature, the stability of the protein must be the primary consideration.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using the DOT language, outlines the key steps in the removal of OTM by dialysis.
Caption: Workflow for the removal of this compound by dialysis.
Troubleshooting and Considerations
-
Protein Precipitation: If the protein precipitates during dialysis, it may be due to the removal of the stabilizing detergent. Consider adding a small amount of a different, non-interfering stabilizing agent to the dialysis buffer or using a stepwise dialysis approach with gradually decreasing detergent concentrations in the external buffer. The pH of the dialysis buffer should also be optimized to be away from the isoelectric point (pI) of the protein.
-
Inefficient Detergent Removal: If OTM removal is incomplete, ensure that the dialysis buffer volume is sufficiently large and that buffer changes are performed. Also, confirm that the dialysis is proceeding for an adequate duration.
-
Protein Stability: The stability of the target protein is paramount. Always perform dialysis at a temperature that preserves the protein's structure and function. The impact of detergent removal on protein stability and activity should be assessed after the procedure.[3][4]
-
Choice of MWCO: The MWCO of the dialysis membrane should be at least 10-20 times smaller than the molecular weight of the protein to ensure its retention, while being large enough to allow the passage of OTM monomers.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Multi-Protein Complexes with Octyl Thiomaltoside: A Guide for Researchers
For researchers, scientists, and drug development professionals, the isolation of intact multi-protein complexes is a critical step in understanding cellular function and identifying novel therapeutic targets. Octyl β-D-thiomaltoside (OTM) has emerged as a valuable non-ionic detergent for the gentle and efficient purification of these delicate assemblies. This document provides detailed application notes and protocols for the use of OTM in the purification of multi-protein complexes, with a focus on maintaining structural and functional integrity.
Octyl thiomaltoside is a dialyzable detergent with a relatively high critical micelle concentration (CMC), making it effective for solubilizing membrane-bound protein complexes while being easily removable during purification steps. Its non-denaturing nature helps to preserve the intricate network of protein-protein interactions within a complex.
Application Notes
The selection of an appropriate detergent is paramount for the successful isolation of multi-protein complexes. OTM offers several advantages in this context:
-
Gentle Solubilization: OTM effectively disrupts the lipid bilayer to release membrane-associated complexes without causing significant protein denaturation, thereby preserving their native conformation and activity.
-
Maintenance of Complex Integrity: The mild nature of OTM helps to maintain the non-covalent interactions between subunits of a protein complex, which is crucial for studying its composition and function.
-
Compatibility with Purification Techniques: OTM is compatible with various chromatography techniques, including immunoaffinity chromatography, which is a powerful method for isolating specific protein complexes.
-
Removability: Due to its relatively high CMC, OTM can be efficiently removed by dialysis or diafiltration, which is often a necessary step for downstream applications such as structural studies or functional assays.
The optimal concentration of OTM for solubilization and purification is critical and must be determined empirically for each specific multi-protein complex. Generally, a concentration of 1-2% (w/v) is used for initial solubilization, while a lower concentration, typically just above the CMC, is maintained in buffers during subsequent purification steps to keep the complex soluble and stable.
Experimental Protocols
The following protocols provide a general framework for the purification of a multi-protein complex using OTM and immunoaffinity chromatography. Optimization of specific parameters such as buffer composition, OTM concentration, and wash conditions is essential for each target complex.
Protocol 1: Solubilization of Multi-Protein Complexes from Cell Membranes
This protocol describes the initial extraction of membrane-associated protein complexes using OTM.
Materials:
-
Cell pellet expressing the target protein complex
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) this compound (OTM)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for solubilization of the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized protein complexes for the next purification step.
Protocol 2: Immunoaffinity Purification of the Target Protein Complex
This protocol details the capture of the solubilized protein complex using antibody-conjugated beads.
Materials:
-
Solubilized protein complex from Protocol 1
-
Antibody-conjugated magnetic or agarose beads specific for a tagged subunit of the complex
-
Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer: Dependent on the affinity tag and antibody interaction (e.g., low pH glycine buffer, competitive peptide elution)
-
Neutralization Buffer (if using low pH elution)
Procedure:
-
Equilibrate the antibody-conjugated beads by washing them three times with Wash Buffer.
-
Add the equilibrated beads to the solubilized protein extract.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation to allow for binding of the complex to the beads.
-
Separate the beads from the lysate (using a magnetic rack for magnetic beads or centrifugation for agarose beads).
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified protein complex from the beads using the appropriate Elution Buffer.
-
If a low pH elution is used, immediately neutralize the eluate with Neutralization Buffer.
-
Analyze the purified complex by SDS-PAGE and Western blotting to confirm the presence of the expected subunits.
Quantitative Data Summary
The following table summarizes typical concentration ranges and conditions for using this compound in the purification of multi-protein complexes. It is important to note that these are starting points, and optimization is crucial for each specific complex.
| Parameter | Recommended Range | Notes |
| OTM Concentration for Solubilization | 1.0 - 2.0% (w/v) | Higher concentrations may be required for highly hydrophobic complexes. |
| OTM Concentration in Wash/Elution Buffers | 0.05 - 0.2% (w/v) | Should be maintained above the CMC of OTM (~0.2-0.3 mM or ~0.01-0.015%). |
| Incubation Time for Solubilization | 1 - 4 hours | Longer incubation times may improve yield but can also lead to complex dissociation. |
| Temperature | 4°C | To minimize protease activity and maintain complex stability. |
| pH | 7.0 - 8.0 | Should be optimized for the stability of the target complex. |
| Salt Concentration | 100 - 250 mM | Can be adjusted to minimize non-specific binding. |
Visualizing the Workflow
The following diagrams illustrate the key steps in the purification of a multi-protein complex using this compound.
Caption: Workflow for multi-protein complex purification.
Application Notes: Utilizing n-Octyl-β-D-Thiomaltoside in NMR Spectroscopy Sample Preparation
References
- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n-Octyl-β-D-thioglucopyranoside Detergent | AAT Bioquest [aatbio.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Anatrace.com [anatrace.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
Application Notes and Protocols for the Solubilization of Bacterial Outer Membrane Proteins with Octyl Thiomaltoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial outer membrane proteins (OMPs) are a crucial class of proteins that play a vital role in the survival and pathogenicity of Gram-negative bacteria. They are involved in various functions, including nutrient uptake, signal transduction, and antibiotic resistance. The study of OMPs is essential for understanding bacterial physiology and for the development of new therapeutics. However, their integral nature within the outer membrane makes them notoriously difficult to isolate and study in their native, functional state.
The solubilization of OMPs from the lipid bilayer is a critical first step for their purification and subsequent biochemical and structural characterization. The choice of detergent is paramount to this process, as it must be effective at disrupting the membrane while being gentle enough to preserve the protein's native structure and function.
Octyl thiomaltoside (OTM), or more formally n-Octyl-β-D-thiomaltopyranoside, is a non-ionic detergent that has emerged as a promising tool for the solubilization of membrane proteins. Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail, allows it to effectively mimic the lipid bilayer environment, thereby stabilizing the solubilized OMP. The presence of a sulfur atom in the glycosidic bond (thioether) confers greater chemical stability against glycosidases compared to its oxygen-containing counterpart, octyl maltoside. This application note provides a detailed overview of the properties of OTM, a protocol for the solubilization of bacterial OMPs, and a comparison with other commonly used detergents.
Properties of this compound (OTM)
Understanding the physicochemical properties of a detergent is crucial for designing an effective protein solubilization strategy. Key properties of OTM are summarized in the table below, alongside other commonly used detergents for comparison.
| Property | This compound (OTM) | n-Dodecyl-β-D-maltoside (DDM) | Lauryldimethylamine-N-oxide (LDAO) | n-Octyl-β-D-glucopyranoside (OG) |
| Chemical Formula | C₂₀H₃₈O₁₀S | C₂₄H₄₆O₁₁ | C₁₄H₃₁NO | C₁₄H₂₈O₆ |
| Molecular Weight | 470.6 g/mol | 510.6 g/mol | 229.4 g/mol | 292.4 g/mol |
| Detergent Type | Non-ionic | Non-ionic | Zwitterionic | Non-ionic |
| Critical Micelle Concentration (CMC) | ~0.004% (w/v)[1] | ~0.009% (w/v) | ~0.02-0.04% (w/v) | ~0.73% (w/v) |
| Aggregation Number | Not widely reported | ~140 | ~75 | ~27-100 |
| Micelle Molecular Weight | Not widely reported | ~71,500 Da | ~17,200 Da | ~8,000-30,000 Da |
Experimental Protocols
Protocol 1: Small-Scale Solubilization of Bacterial Outer Membrane Proteins using OTM
This protocol is designed for the initial screening of solubilization conditions for a target OMP.
Materials:
-
Bacterial cell paste expressing the target OMP
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Membrane Resuspension Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl
-
Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound (OTM)
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer or sonicator
-
SDS-PAGE analysis reagents
Procedure:
-
Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or other appropriate methods.
-
Removal of Unbroken Cells: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and cellular debris.
-
Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
-
Washing the Membranes: Discard the supernatant and wash the membrane pellet by resuspending it in Membrane Resuspension Buffer. Repeat the ultracentrifugation step.
-
Solubilization: Resuspend the washed membrane pellet in Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL. Incubate the suspension for 1-2 hours at 4°C with gentle agitation.
-
Separation of Solubilized and Unsolubilized Fractions: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains the unsolubilized material. Analyze both fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the efficiency of solubilization.
Protocol 2: Large-Scale Purification of a His-tagged OMP using OTM
This protocol is for the purification of a known OMP that has been engineered with a polyhistidine tag.
Materials:
-
Bacterial cell paste from a large-scale culture (e.g., 1-5 L)
-
Buffers from Protocol 1
-
IMAC Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.05% (w/v) OTM
-
IMAC Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 0.05% (w/v) OTM
-
IMAC Resin (e.g., Ni-NTA)
-
Dialysis tubing or centrifugal concentrators
-
Size-Exclusion Chromatography (SEC) column and buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) OTM)
Procedure:
-
Membrane Preparation and Solubilization: Follow steps 1-6 from Protocol 1, scaling up the buffer volumes appropriately for the larger amount of cell paste.
-
IMAC Binding: Add the supernatant containing the solubilized OMPs to a pre-equilibrated IMAC resin. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Pack the resin into a column and wash with at least 10 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged OMP with IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange and Concentration: Pool the fractions containing the purified OMP. Perform buffer exchange into the desired final buffer (e.g., SEC buffer) and concentrate the protein using dialysis or centrifugal concentrators.
-
Size-Exclusion Chromatography (Optional): For higher purity, inject the concentrated protein onto an SEC column equilibrated with SEC buffer. This step helps to remove aggregates and any remaining impurities.
Visualizations
Caption: Workflow for OMP Solubilization.
Caption: OMP Assembly via the BAM Complex.
Discussion and Troubleshooting
-
Detergent Concentration: The optimal concentration of OTM for solubilization will be protein-dependent. It is recommended to perform a screen with a range of OTM concentrations (e.g., 0.5% to 3% w/v). The concentration should always be well above the CMC.
-
Temperature: Solubilization is typically carried out at 4°C to minimize proteolysis and maintain protein stability. However, for some OMPs, incubation at room temperature for a shorter period may improve efficiency.
-
Additives: The inclusion of additives such as glycerol (10-20%), cholesterol analogs, or specific lipids in the solubilization buffer can sometimes enhance the stability of the target OMP.
-
Incomplete Solubilization: If the target OMP is not efficiently solubilized, consider increasing the detergent concentration, incubation time, or temperature. The ionic strength of the buffer can also influence solubilization.
-
Protein Aggregation: After removal of the detergent for downstream applications (e.g., crystallization or functional assays), OMPs may aggregate. This can sometimes be mitigated by performing detergent exchange into a more suitable detergent for the specific application or by reconstituting the protein into liposomes or nanodiscs.
Conclusion
This compound is a valuable detergent for the solubilization and purification of bacterial outer membrane proteins. Its non-ionic character and chemical stability make it a gentle yet effective tool for extracting these challenging proteins from their native membrane environment. The protocols provided here offer a starting point for the successful solubilization and subsequent study of OMPs. As with any membrane protein, empirical optimization of the solubilization conditions is crucial for achieving high yields of stable, functional protein.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Octyl Thiomaltoside
Welcome to the technical support center for utilizing n-Octyl-β-D-thiomaltopyranoside (OTM) to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Octyl thiomaltoside (OTM) and how does it prevent protein aggregation?
A1: this compound is a non-ionic detergent.[1] It possesses an amphiphilic nature, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This structure allows OTM to interact with hydrophobic patches on the surface of proteins that might otherwise lead to self-association and aggregation. By forming a shield around these regions, OTM increases the solubility and stability of the protein. As a non-ionic detergent, it is considered mild and less likely to denature proteins compared to ionic detergents.[2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For this compound (n-Octyl-β-D-Thiomaltopyranoside), the CMC is approximately 8.5 mM .[1] It is crucial to work at concentrations above the CMC to ensure the presence of micelles, which are the primary species responsible for sequestering hydrophobic protein surfaces and preventing aggregation.
Q3: What is a typical working concentration of this compound for preventing protein aggregation?
A3: A typical starting concentration for preventing protein aggregation is 1-2 times the CMC. However, the optimal concentration is protein-dependent and should be determined empirically. For initial screening, a concentration range of 10-20 mM is a reasonable starting point.
Q4: Is this compound suitable for all types of proteins?
A4: While OTM is particularly effective for membrane proteins, its ability to stabilize hydrophobic regions makes it a candidate for preventing aggregation in soluble proteins as well. A study on the related detergent, beta-octyl glucoside, showed positive effects on the crystallization of a variety of soluble proteins, suggesting a general utility for this class of detergents.
Q5: Can this compound be removed after use?
A5: Yes, due to its relatively high CMC compared to some other detergents like DDM, OTM can be removed by methods such as dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography. The efficiency of removal will depend on the specific protein and the initial OTM concentration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein still aggregates after adding OTM. | OTM concentration is too low. | Increase the OTM concentration in a step-wise manner (e.g., 1.5x, 2x, 5x the CMC). Ensure the concentration is above the CMC in the final buffer. |
| Buffer conditions are suboptimal. | Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the ionic strength; sometimes, increasing salt concentration can help shield electrostatic interactions that contribute to aggregation. | |
| Temperature is too high. | Perform experiments at a lower temperature (e.g., 4°C) to decrease the rate of aggregation. | |
| Loss of protein activity. | OTM concentration is too high, leading to partial denaturation. | Decrease the OTM concentration. While non-ionic detergents are generally mild, very high concentrations can sometimes affect protein structure and function. |
| Incompatibility with other buffer components. | Ensure that other additives in your buffer are compatible with OTM and do not interfere with protein stability. | |
| OTM interferes with downstream applications (e.g., assays, structural studies). | Residual OTM affects the assay or crystallization. | Remove OTM using dialysis or chromatography. Consider using a lower initial concentration of OTM that is still effective in preventing aggregation. |
| OTM micelles are of a similar size to the protein, complicating analysis. | Characterize the size of your protein-OTM complex using techniques like dynamic light scattering (DLS) or size-exclusion chromatography with multi-angle light scattering (SEC-MALS). |
Quantitative Data Summary
The following table summarizes key properties of this compound and related detergents for comparison.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| n-Octyl-β-D-thiomaltopyranoside | OTM | 470.6 | ~8.5 mM[1] |
| n-Octyl-β-D-thioglucopyranoside | OTG | 308.43 | 9 mM[3][4] |
| n-Dodecyl-β-D-maltopyranoside | DDM | 510.62 | 0.17 mM[1] |
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 20-25 mM[5] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a method to determine the minimal effective concentration of OTM to prevent aggregation of a soluble protein.
-
Protein Preparation:
-
Prepare a stock solution of your protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should be high enough to observe aggregation under stress conditions (e.g., thermal or mechanical stress).
-
-
OTM Stock Solution:
-
Prepare a 100 mM stock solution of OTM in the same buffer as the protein.
-
-
Experimental Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, prepare different final concentrations of OTM (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM) with a constant final protein concentration.
-
The total volume in each tube/well should be the same.
-
-
Inducing Aggregation:
-
Induce aggregation using an appropriate method for your protein. This could be:
-
Thermal Stress: Incubate the samples at an elevated temperature (e.g., 45-60°C) for a set period (e.g., 1-2 hours).
-
Mechanical Stress: Agitate the samples on a shaker for a defined time.
-
-
-
Quantifying Aggregation:
-
After the stress induction, quantify the amount of aggregated protein. Common methods include:
-
Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates aggregation.
-
Centrifugation and SDS-PAGE: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet the aggregates. Analyze the supernatant by SDS-PAGE to quantify the amount of soluble protein remaining.
-
-
-
Data Analysis:
-
Plot the percentage of soluble protein or the turbidity against the OTM concentration to determine the minimal concentration that effectively prevents aggregation.
-
Visualizations
Caption: Workflow for determining the optimal OTM concentration.
Caption: How OTM prevents protein aggregation.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 4. cube-biotech.com [cube-biotech.com]
- 5. n-Octyl-β-D-glucopyranoside CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | 29836-26-8 [sigmaaldrich.com]
Technical Support Center: Optimizing Octyl Thiomaltoside (OTM) Concentration
Welcome to the technical support center for optimizing the use of n-Octyl-β-D-thiomaltopyranoside (OTM) in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively use OTM for solubilizing and stabilizing your protein of interest while minimizing the risk of denaturation.
Frequently Asked Questions (FAQs)
Q1: What is Octyl thiomaltoside (OTM) and why is it used for protein studies?
A1: this compound (OTM) is a non-ionic detergent widely used in membrane biochemistry.[1] Non-ionic detergents are considered "mild" because they can disrupt the lipid-lipid and lipid-protein interactions necessary to extract membrane proteins from the cell membrane, but they generally do not break the protein-protein interactions that are crucial for maintaining the protein's native structure and function.[2][3] The thioether linkage in OTM makes it resistant to degradation by beta-glucosidase enzymes, enhancing its stability in experimental setups.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into structures called micelles. Below the CMC, the detergent exists as individual molecules (monomers). Above the CMC, both monomers and micelles are present. For solubilizing membrane proteins, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the hydrophobic regions of the protein, effectively shielding them from the aqueous environment and preventing aggregation and denaturation. The CMC for a closely related and often interchangeably used compound, n-octyl-β-D-thioglucopyranoside (OTG), is approximately 9 mM.[1][4]
Q3: What is a good starting concentration for OTM?
A3: A good starting point for solubilizing membrane proteins is a concentration well above the CMC. For E. coli membrane proteins, effective solubilization has been observed in the range of 25-35 mM of n-octyl-β-D-thioglucopyranoside.[4] Another recommendation for solubilizing E. coli membrane proteins is to use a concentration of 1.1-1.2% (w/v).[1] It is crucial to empirically determine the optimal concentration for your specific protein of interest.
Q4: Can using too much OTM be detrimental to my protein?
A4: Yes, while a concentration above the CMC is necessary, excessively high concentrations of detergent can sometimes lead to protein denaturation or interfere with downstream applications.[5] High detergent concentrations can also be costly and may need to be reduced for subsequent purification steps. Therefore, it is essential to perform a detergent titration to find the optimal concentration that maximizes solubilization and stability without causing adverse effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis. | Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press) in conjunction with your lysis buffer. |
| Suboptimal OTM concentration. | The OTM concentration may be too low for efficient solubilization. Perform a detergent titration to identify the optimal concentration. Start with a range around the recommended concentrations (e.g., 1-2% w/v) and analyze the solubilized fraction.[6] | |
| Insufficient incubation time or temperature. | Increase the incubation time with the detergent (e.g., 1-4 hours) at a controlled temperature (typically 4°C) with gentle agitation to allow for complete solubilization.[6] | |
| Protein Precipitation after Solubilization | OTM concentration is below the CMC in subsequent steps. | Ensure that all buffers used after the initial solubilization step (e.g., for purification) contain OTM at a concentration above its CMC. |
| The protein is unstable in OTM alone. | Consider adding stabilizing agents to your buffers, such as glycerol (5-20%), specific lipids like cholesterol, or known co-factors for your protein. | |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of your buffers. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl. | |
| Protein Denaturation or Loss of Activity | The OTM concentration is too high. | While counterintuitive, excessively high detergent concentrations can sometimes be denaturing. Try reducing the OTM concentration, ensuring it remains above the CMC.[5] |
| Essential lipids or co-factors have been stripped away. | Supplement your buffers with lipids that are known to be important for your protein's function. | |
| The protein is inherently unstable once removed from the membrane. | Screen other mild non-ionic detergents to see if another provides better stability for your specific protein.[5] | |
| High Background of Non-specific Proteins | Incomplete removal of cytosolic proteins. | Ensure the membrane fraction is thoroughly washed before solubilization to remove contaminating soluble proteins.[7] |
| Non-specific binding to affinity resins. | Increase the stringency of your wash buffers during purification by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent like Tween-20 (0.01–0.1%).[5] |
Quantitative Data Summary
The stability of a protein in different detergent concentrations can be quantitatively assessed using a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF).[8][9] In this assay, the melting temperature (Tm) of the protein is measured. A higher Tm indicates greater thermal stability. The following table provides a hypothetical example of DSF data for a membrane protein at various OTM concentrations.
| OTM Concentration (mM) | OTM Concentration (% w/v) | Melting Temperature (Tm) in °C | Interpretation |
| 5 | 0.154 | 45.2 | Low stability, likely below optimal CMC for stabilization. |
| 10 | 0.308 | 52.8 | Increased stability as CMC is reached. |
| 20 | 0.616 | 58.1 | Good stability, protein is well-solubilized in micelles. |
| 30 | 0.924 | 60.5 | Optimal stability observed. |
| 40 | 1.232 | 59.7 | Stability begins to slightly decrease. |
| 50 | 1.540 | 57.9 | Higher concentration may be slightly destabilizing. |
Experimental Protocols
Protocol for Optimizing OTM Concentration for Membrane Protein Solubilization and Stability
This protocol outlines a systematic approach to determine the optimal OTM concentration for a target membrane protein.
1. Preparation of Membrane Fractions: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors. c. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[7] d. Wash the membrane pellet with a buffer without detergent to remove contaminating cytosolic proteins and resuspend the pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final total protein concentration of 5-10 mg/mL.[7]
2. OTM Titration Series: a. Prepare a stock solution of 10% (w/v) OTM in the same buffer. b. Set up a series of microcentrifuge tubes, each containing the same amount of the membrane suspension. c. Add varying amounts of the OTM stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v). d. Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[6]
3. Analysis of Solubilization Efficiency: a. Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material. b. Carefully collect the supernatant (solubilized fraction). c. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the amount of solubilized target protein at each OTM concentration.
4. Assessment of Protein Stability (Thermal Shift Assay/DSF): a. For each OTM concentration that shows good solubilization, perform a thermal shift assay on the solubilized fraction. b. In a qPCR plate, mix the solubilized protein fraction with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[10] c. Subject the plate to a temperature ramp in a real-time PCR machine, monitoring the fluorescence at each temperature increment.[8] d. The temperature at which the protein unfolds will result in a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). e. The OTM concentration that yields the highest Tm is considered optimal for the thermal stability of the protein.
Visualizations
Caption: Workflow for optimizing OTM concentration.
Caption: OTM concentration and its effect on protein stability.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Detection of Membrane Proteins Based on Differential Scanning Fluorimetry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
managing high background in assays due to Octyl thiomaltoside interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage high background and other assay interferences caused by the non-ionic detergent Octyl thiomaltoside (OTM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTM) and why is it used in research?
This compound (OTM) is a non-ionic detergent. It is frequently used in biological research, particularly for the solubilization and stabilization of membrane proteins.[1] Its non-denaturing properties make it valuable for maintaining the native structure and function of proteins during extraction and purification.
Q2: How does OTM cause high background and interfere with assays?
Like many non-ionic detergents, OTM can cause assay interference through several mechanisms:
-
Non-specific Binding: OTM can bind to assay surfaces, such as ELISA plates or nitrocellulose membranes, leading to a high background signal.[2][3] This is a common issue in immunoassays.
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Interaction with Assay Reagents: Detergents can interact with colorimetric or fluorometric reagents used in assays, either quenching or enhancing the signal, leading to inaccurate readings.[4]
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Impact on Protein Conformation: While generally mild, detergents can subtly alter protein conformation, which may affect antibody-antigen binding kinetics in immunoassays.
-
Micelle Formation: Above its critical micelle concentration (CMC), OTM forms micelles that can sequester assay reagents or analytes, preventing them from participating in the reaction.
Q3: At what concentration does OTM interfere with common protein assays?
The tolerance of protein assays to OTM varies. Based on data for the closely related compound Octylthioglucoside, the following table summarizes the maximum compatible concentrations for common protein assays. It is recommended to validate these concentrations for your specific assay conditions.
| Protein Assay Method | Maximum Compatible Concentration of Octylthioglucoside |
| Pierce™ Rapid Gold BCA Protein Assay | 10% |
| Pierce™ BCA Protein Assay | 5% |
| Pierce™ Micro BCA Protein Assay | 5% |
| Coomassie Plus™ (Bradford) Protein Assay | 7% |
| Pierce™ 660nm Protein Assay | 3% |
Data sourced from Thermo Fisher Scientific protein assay compatibility table.[3]
Q4: What are some alternatives to OTM for membrane protein solubilization?
Several other detergents can be used for membrane protein solubilization, each with its own properties and potential for assay interference. Some common alternatives include:
-
n-Dodecyl β-D-maltoside (DDM)
-
n-Decyl-β-D-Maltopyranoside (DM)
-
Octyl-beta-glucoside (OG)
-
Lauryldimethylamine-N-oxide (LDAO)
-
Lauryl Maltose Neopentyl Glycol (LMNG)
The choice of detergent will depend on the specific protein and downstream application.[1]
Troubleshooting Guides
Problem: High background in my ELISA or other immunoassay.
Q: How can I confirm that OTM is the cause of the high background?
A: To determine if OTM is the source of interference, run a control experiment where you include OTM in your assay buffer at the same concentration as in your sample, but without the analyte. If you observe a high signal in the absence of the analyte, OTM is likely contributing to the background.
Q: What are the immediate steps I can take to reduce OTM-induced high background?
A: The simplest first step is to dilute your sample. This will reduce the concentration of OTM, hopefully to a level that is compatible with your assay. However, ensure that your analyte of interest remains at a detectable concentration after dilution.
Q: What are the more robust methods for removing OTM from my sample?
A: If dilution is not feasible, OTM can be removed from your sample using several methods. Due to its relatively small micelle size, dialysis is an effective method for removing OTM.
Experimental Protocol: OTM Removal by Dialysis
This protocol is designed to remove this compound from a protein sample.
Materials:
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Protein sample containing OTM
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein of interest (e.g., 10 kDa MWCO)
-
Dialysis buffer (a buffer in which your protein is stable and that does not contain any detergents)
-
Large beaker
-
Stir plate and stir bar
-
Clips for dialysis tubing
Procedure:
-
Prepare the Dialysis Tubing: Cut a length of dialysis tubing sufficient to hold your sample with extra space for buffer influx. Hydrate the tubing according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette your protein sample into the tubing.
-
Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.
-
Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 200 times the volume of your sample). Place the beaker on a stir plate and add a stir bar to the beaker (not inside the dialysis tubing). Stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least two buffer changes. A common schedule is 4 hours, followed by a buffer change, another 4 hours or overnight dialysis, another buffer change, and a final 2-4 hours of dialysis.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer. Gently dry the outside of the tubing and unclip one end. Pipette the sample into a clean microfuge tube.
-
Quantify Protein: After dialysis, re-quantify your protein concentration using a compatible protein assay.
Problem: Inaccurate results in my protein quantitation assay.
Q: Which protein assays are most and least susceptible to interference from OTM?
A: Based on compatibility data for Octylthioglucoside, BCA-based assays (such as the Pierce Rapid Gold BCA and standard BCA assays) show a higher tolerance compared to dye-based assays like the Pierce 660nm Protein Assay.[3] The Bradford assay (Coomassie Plus) also shows good tolerance.[3]
Q: How can I correct for OTM interference in my protein assay?
A: The most effective way to account for OTM interference is to include OTM in your protein standards at the same concentration present in your unknown samples. This will ensure that the effect of the detergent is consistent across your standard curve and your samples, leading to a more accurate protein concentration measurement.
Visual Guides
References
Technical Support Center: Strategies for Octyl Thiomaltoside (OTM) Removal
This guide provides researchers, scientists, and drug development professionals with effective strategies, troubleshooting advice, and frequently asked questions regarding the removal of Octyl thiomaltoside (OTM) and similar detergents from protein samples. Efficient detergent removal is critical as their presence can interfere with downstream applications such as mass spectrometry, ELISA, and IEF.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound (OTM) from protein solutions?
A1: The most common methods for OTM removal leverage differences in physical or chemical properties between the detergent and the protein of interest. These include:
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Dialysis / Size Exclusion: Separates molecules based on size. Detergent monomers, being smaller than proteins, pass through a semi-permeable membrane or the pores of a chromatography resin while the larger protein molecules are retained.[1][2]
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Hydrophobic Adsorption / Detergent Removal Resins: These methods use a hydrophobic resin that binds detergent micelles and monomers.[5][6] Several commercial products, such as Pierce™ Detergent Removal Resin or DetergentOUT™ GBS10, are available in convenient spin-column formats for rapid and efficient removal.[1][2][3][5]
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Ion-Exchange Chromatography: This technique can be effective for removing non-ionic detergents like OTM from protein samples.[1][7]
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Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[8] It can be used to remove impurities, including detergents, under non-denaturing conditions.[8]
Q2: How do I choose the most suitable OTM removal method for my protein?
A2: The optimal method depends on several factors: the properties of your protein, the initial OTM concentration, the required final purity, sample volume, and the intended downstream application. The decision-making workflow below can help guide your choice.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Efficient removal of detergents from proteins and peptides in a spin column format [agris.fao.org]
- 4. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Removal of Detergents from Biological Product Matrices [sigmaaldrich.com]
- 7. bioservuk.com [bioservuk.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Crystallizing Proteins with n-Octyl-β-D-thiomaltoside (OTM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of proteins with n-Octyl-β-D-thiomaltoside (OTM).
Physicochemical Properties of n-Octyl-β-D-thiomaltoside and Related Detergents
Understanding the physicochemical properties of OTM is crucial for designing and troubleshooting crystallization experiments. The following table summarizes key parameters for OTM and its close structural analogs, which can provide valuable guidance.
| Property | Value | Notes and Key Considerations |
| Molecular Formula | C₂₀H₃₈O₁₀S | |
| Molecular Weight | 470.57 g/mol | |
| Critical Micelle Concentration (CMC) | ~0.004% (w/v) | This value is crucial for maintaining protein solubility. Work at concentrations well above the CMC during purification and initial screening. |
| Aggregation Number | Not explicitly found for OTM. Analog n-Octyl-β-D-maltopyranoside has an aggregation number of ~47 in 100 mM NaCl. | The aggregation number influences the size of the detergent micelle, which can impact crystal packing. |
| Micelle Molecular Weight | Not explicitly found for OTM. Analog n-Octyl-β-D-maltopyranoside has an average micellar weight of ~38,000 Da. | Micelle size is a critical factor in preventing the detergent from sterically hindering crystal lattice formation. |
| Solubility | ≥ 20% in water at 0-5°C[1] | OTM is highly soluble in aqueous buffers, facilitating its use in a wide range of experimental conditions. |
| Purity | ≥ 99% (by HPLC)[1] | High purity is essential to avoid artifacts in crystallization experiments. |
Frequently Asked Questions (FAQs)
Q1: What is n-Octyl-β-D-thiomaltoside (OTM) and why is it used for protein crystallization?
A1: n-Octyl-β-D-thiomaltoside is a non-ionic detergent used to solubilize and stabilize membrane proteins for structural studies, including X-ray crystallography. Its amphipathic nature allows it to mimic the lipid bilayer, thereby maintaining the protein's native conformation outside of the cell membrane. The thioether linkage in OTM offers resistance to degradation by β-glucosidases, providing greater stability during long crystallization experiments.
Q2: How does the Critical Micelle Concentration (CMC) of OTM affect my crystallization experiment?
A2: The CMC is the concentration at which detergent monomers self-assemble into micelles. For protein solubilization and stability, the OTM concentration must be kept above its CMC. During crystallization, the detergent concentration is a critical parameter to optimize. High detergent concentrations can lead to phase separation or the formation of detergent crystals, while concentrations that are too low may cause the protein to precipitate.
Q3: Should I be concerned about phase separation when using OTM?
A3: Yes, phase separation is a common phenomenon in membrane protein crystallization and can occur when the concentration of the detergent and/or precipitant is too high. This can sometimes be beneficial by concentrating the protein, but often it can inhibit or produce poor-quality crystals.[2] Careful optimization of the OTM and precipitant concentrations is necessary to control or prevent detrimental phase separation.
Q4: At what concentration should I start screening for protein crystallization with OTM?
A4: A general starting point for the protein concentration is between 5 and 20 mg/mL.[3] However, the optimal concentration is protein-dependent and must be determined empirically.[4] If you observe heavy precipitation in most of your initial screening drops, your protein concentration is likely too high. Conversely, a majority of clear drops may indicate that the protein concentration is too low.[4]
Troubleshooting Guide
Problem 1: My protein precipitates immediately upon setting up crystallization trials.
-
Possible Cause: The protein concentration is too high, the OTM concentration is too low (below the CMC in the final drop), or the precipitant concentration is too harsh.
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Try halving the protein concentration and repeat the screening.
-
Optimize OTM Concentration: Ensure the final OTM concentration in the crystallization drop remains above its CMC. You may need to add OTM to the reservoir solution to maintain a stable concentration during vapor diffusion.
-
Screen Different Precipitants: The current precipitant may be too aggressive. Try a broader screen of precipitants, including lower molecular weight PEGs or different salts.
-
Adjust pH: Ensure the pH of your buffer is optimal for your protein's stability. A buffer screen around the protein's pI can be beneficial.
-
Problem 2: I am observing heavy phase separation in my crystallization drops.
-
Possible Cause: The concentration of OTM and/or the precipitant is too high.
-
Troubleshooting Steps:
-
Decrease Detergent Concentration: Systematically decrease the OTM concentration in your protein stock. Be careful not to go below the CMC.
-
Lower Precipitant Concentration: Perform a grid screen with decreasing concentrations of the precipitant against varying protein concentrations.
-
Change Temperature: Temperature can influence phase separation. Try setting up trials at different temperatures (e.g., 4°C and 20°C).
-
Utilize Additives: Small molecule additives can sometimes modulate phase behavior. Consider screening additives like glycerol or small amphiphiles.
-
Problem 3: I am getting a shower of microcrystals instead of larger, single crystals.
-
Possible Cause: The level of supersaturation is too high, leading to rapid nucleation.
-
Troubleshooting Steps:
-
Reduce Protein and/or Precipitant Concentration: This is the most common approach to slow down nucleation and encourage the growth of existing crystals.
-
Seeding: Use micro or macro seeding techniques. Introduce a small number of pre-existing crystals into a metastable drop (one that is clear but close to the precipitation boundary).
-
Vary the Drop Ratio: Changing the ratio of protein to reservoir solution can alter the equilibration pathway and favor crystal growth over nucleation.
-
Temperature Gradient: A slow change in temperature can sometimes promote the growth of larger crystals.
-
Experimental Protocols
Protocol 1: General Protocol for Membrane Protein Crystallization using OTM and Vapor Diffusion
This protocol outlines a general workflow for setting up a hanging drop vapor diffusion crystallization experiment.
-
Protein Preparation:
-
Purify the target membrane protein in a buffer containing OTM at a concentration at least 2-3 times its CMC. The final purification step should be size-exclusion chromatography to ensure a homogenous sample.
-
Concentrate the protein to a starting concentration of 10 mg/mL. It is advisable to test a range of concentrations (e.g., 5, 10, and 15 mg/mL).
-
Clarify the concentrated protein solution by centrifugation at high speed (e.g., >100,000 x g) for 20-30 minutes at 4°C to remove any small aggregates.
-
-
Crystallization Plate Setup:
-
Using a multichannel pipette, dispense 500 µL of each reservoir solution from a commercial crystallization screen into the wells of a 24- or 96-well crystallization plate.
-
-
Drop Setting (Hanging Drop):
-
On a siliconized glass coverslip, pipette 1 µL of the concentrated protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop. Avoid introducing bubbles.
-
Carefully invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 20°C). It is often beneficial to set up identical plates at different temperatures.
-
Regularly monitor the drops for crystal growth using a microscope over a period of several days to weeks. Document any changes, including precipitation, phase separation, and crystal formation.
-
-
Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens around these conditions. This typically involves fine-tuning the precipitant concentration, pH, and protein concentration in a grid screen format. Additives can also be screened at this stage.
-
Visualizations
Caption: Experimental workflow for troubleshooting protein crystallization with OTM.
Caption: Decision-making flowchart for common crystallization outcomes.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Temperature on Octyl Thiomaltoside Solubilization Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of n-Octyl-β-D-thiomaltopyranoside (Octyl thiomaltoside) for the solubilization of membrane proteins, with a specific focus on the impact of temperature. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize your solubilization procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the solubilization efficiency of non-ionic detergents like this compound?
For many non-ionic surfactants, the relationship between temperature and the Critical Micelle Concentration (CMC) is not linear and often exhibits a "U-shaped" curve.[1] Initially, an increase in temperature can lead to a decrease in the CMC, which is favorable for micelle formation and solubilization. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails of the detergent, an entropically driven process.[2] However, as the temperature continues to rise beyond a certain point, the dehydration of the hydrophilic headgroups can occur, making micellization less favorable and causing the CMC to increase.[2] For some sugar-based non-ionic surfactants, a decrease in CMC with increasing temperature has been observed.[3]
Q2: How does temperature specifically affect the Critical Micelle Concentration (CMC) of this compound and its analogs?
Q3: What is the recommended starting temperature for a solubilization experiment with this compound?
A common starting point for membrane protein solubilization is 4°C .[5] This low temperature helps to minimize proteolytic degradation and maintain the stability of many proteins. However, the optimal temperature is protein-dependent and may need to be adjusted.
Q4: Can increasing the temperature improve solubilization yield?
Potentially, yes. If you are experiencing low solubilization yield at 4°C, cautiously increasing the temperature (e.g., to room temperature) may improve efficiency.[6] This is because the fluidity of the lipid bilayer increases with temperature, which can facilitate detergent insertion and membrane disruption. However, it is crucial to monitor protein stability, as higher temperatures can also lead to denaturation.
Q5: How does temperature affect the stability of a protein once solubilized in this compound?
The stability of a detergent-solubilized membrane protein is highly dependent on the specific protein and the detergent used.[7] While increasing the temperature might enhance initial solubilization, it can also decrease the long-term stability of the purified protein. It is essential to find a balance between efficient extraction and maintaining the structural and functional integrity of the target protein. Thermal denaturation assays can be employed to assess the stability of the protein in the presence of the detergent at different temperatures.[8]
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low Solubilization Yield | The temperature is too low, resulting in a rigid membrane that is resistant to detergent action. | 1. Increase the incubation temperature incrementally (e.g., to room temperature or 37°C) for a short period.[6]2. Monitor the stability of your target protein at higher temperatures to avoid denaturation.3. Ensure the detergent concentration is sufficiently above the CMC at the chosen temperature. |
| Protein Aggregation or Precipitation after Solubilization | The temperature is too high, leading to protein denaturation and subsequent aggregation. | 1. Perform all solubilization and subsequent purification steps at a lower temperature (e.g., 4°C).2. Include stabilizing agents in your buffers, such as glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors.3. Screen a range of temperatures to find the optimal balance between solubilization and stability. |
| Loss of Protein Activity | The chosen temperature, although effective for solubilization, is denaturing the protein. | 1. Revert to a lower solubilization temperature (4°C).2. If higher temperatures are necessary for solubilization, minimize the incubation time.3. Perform a functional assay immediately after solubilization at different temperatures to determine the optimal range for activity preservation. |
| Inconsistent Results | Fluctuations in ambient temperature during the experiment. | 1. Ensure all incubation steps are performed in a temperature-controlled environment (e.g., cold room, incubator, or water bath).2. Pre-chill or pre-warm all buffers and equipment to the desired experimental temperature. |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization with this compound
This protocol provides a starting point for the solubilization of membrane proteins. Optimization of detergent concentration, buffer composition, and temperature is recommended for each specific protein.
Materials:
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Cell paste or isolated membranes containing the target protein
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Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
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Solubilization Buffer: Lysis Buffer containing a working concentration of this compound (typically 1-2% w/v, which is well above its CMC)
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Microcentrifuge tubes
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Ultracentrifuge and appropriate tubes
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Homogenizer (e.g., Dounce or sonicator)
Procedure:
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Membrane Preparation: If starting with whole cells, lyse them using an appropriate method (e.g., sonication, French press) in ice-cold Lysis Buffer.[5]
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Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[5]
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Resuspend the membrane pellet in a small volume of fresh, ice-cold Lysis Buffer.
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Detergent Solubilization: a. Add Solubilization Buffer to the resuspended membranes to achieve the desired final protein and detergent concentrations. A common starting ratio is 1:10 (w/v) of membrane pellet to solubilization buffer. b. Incubate the mixture with gentle agitation for a defined period (e.g., 1-4 hours) at a starting temperature of 4°C .[5]
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Clarification: Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency.
Protocol 2: Optimizing Solubilization Temperature
This protocol outlines a method to screen for the optimal temperature for solubilizing your target membrane protein using this compound.
Procedure:
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Prepare multiple identical aliquots of your membrane suspension in Lysis Buffer as described in Protocol 1, steps 1-3.
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Add Solubilization Buffer containing this compound to each aliquot.
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Incubate each aliquot at a different temperature for the same amount of time (e.g., 1 hour). A suggested temperature range to screen is:
-
4°C
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Room Temperature (~20-22°C)
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30°C
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37°C
-
-
After incubation, clarify each sample by ultracentrifugation as described in Protocol 1, step 5, ensuring the centrifuge is set to the respective incubation temperature or 4°C for all samples for consistency.
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Analyze the solubilization efficiency for each temperature by quantifying the amount of your target protein in the supernatant via SDS-PAGE, Western blotting, or a functional assay.
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Concurrently, assess the stability of the solubilized protein at each temperature using methods like differential scanning fluorimetry (DSF) to determine the melting temperature (Tm).[7]
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Select the temperature that provides the best balance of high solubilization yield and protein stability/activity.
Data Summary
While specific quantitative data for the temperature-dependent solubilization efficiency of this compound is limited, the following table provides data for the closely related n-Octyl-β-D-thioglucopyranoside (OTG) to illustrate the expected trend.
Table 1: Critical Micelle Concentration (CMC) of n-Octyl-β-D-thioglucopyranoside (OTG) at Different Temperatures
| Temperature (°C) | Temperature (K) | CMC (mM) |
| 20 | 293 | 9.8 |
| 25 | 298 | 9.0 |
| 30 | 303 | 8.3 |
| 35 | 308 | 7.6 |
| 40 | 313 | 7.0 |
Data adapted from studies on n-Octyl-β-D-thioglucopyranoside and reflects the trend of decreasing CMC with increasing temperature.[3][4]
Visualizations
Caption: Workflow for optimizing solubilization temperature.
Caption: Troubleshooting logic for low solubilization yield.
References
- 1. scialert.net [scialert.net]
- 2. biotech-asia.org [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Octyl thiomaltoside-Induced Artifacts in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate artifacts induced by Octyl thiomaltoside (OTM) in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTM) and why is it used in functional assays?
A1: this compound (OTM), also known as n-Octyl-β-D-thiomaltopyranoside, is a non-ionic detergent.[1] It is frequently employed in biochemical and biophysical research for its ability to solubilize and stabilize membrane proteins, such as G-protein coupled receptors (GPCRs), while preserving their native structure and function.[1][2] This makes it a valuable tool for a variety of functional assays involving these proteins.
Q2: What is the Critical Micelle Concentration (CMC) of OTM and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For n-octyl-β-D-thioglucoside, a closely related compound, the CMC is reported to be 9 mM.[3] Working at concentrations above the CMC is crucial for effectively solubilizing membrane proteins and maintaining them in a stable state for functional studies.[4] However, high concentrations of micelles can also lead to artifacts.
Q3: What are the common artifacts induced by OTM in functional assays?
A3: OTM, like other detergents, can introduce several artifacts in functional assays, including:
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Direct enzyme inhibition or activation: OTM micelles can interact with soluble or membrane-bound enzymes, altering their conformation and activity.
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Interference with protein-protein interactions: The presence of detergent micelles can disrupt or nonspecifically stabilize interactions between proteins, leading to false-positive or false-negative results in assays like co-immunoprecipitation or protein-fragment complementation assays.
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Alteration of membrane properties: For cell-based assays, OTM can affect membrane fluidity and permeability, leading to cytotoxicity or altered signaling responses.
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Interference with detection methods: OTM can interfere with fluorescence- or luminescence-based readouts by quenching the signal or interacting with reporter molecules.
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Compound aggregation: OTM can influence the aggregation state of small molecule compounds being screened, potentially leading to misleading structure-activity relationships.
Q4: How can I determine if OTM is causing artifacts in my assay?
A4: To determine if OTM is the source of assay artifacts, consider the following control experiments:
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Vary OTM concentration: Perform the assay with a range of OTM concentrations, both above and below the CMC, to see if the observed effect is dose-dependent.
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Use a different detergent: Compare the results obtained with OTM to those with a structurally different detergent (e.g., a bile salt like CHAPS or a polyoxyethylene detergent like Triton X-100).
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Detergent-free control (if possible): For soluble proteins or assays where the membrane protein can be reconstituted into liposomes, a detergent-free control can help identify detergent-specific effects.
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Assay-specific controls: Include controls to assess the effect of OTM on the detection system itself (e.g., measure the fluorescence of a reporter molecule in the presence and absence of OTM).
Troubleshooting Guides
This section provides solutions to common problems encountered when using OTM in functional assays.
Issue 1: High Background Signal or False Positives in Screening Assays
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | 1. Include a counter-screen with a different non-ionic detergent. A significant change in compound potency can indicate aggregation-based activity. 2. Lower OTM concentration. Use the lowest concentration of OTM that maintains protein stability and function. 3. Test a structurally related, non-aggregating compound as a negative control. |
| Non-specific binding to assay plates | 1. Include a low concentration of a mild detergent like Tween-20 (e.g., 0.05%) in wash buffers to reduce non-specific binding. 2. Consider using low-binding assay plates. |
| Direct activation of a reporter enzyme | 1. Run a control with OTM and the reporter enzyme without the primary target protein to assess direct effects. 2. If direct activation is observed, consider a different reporter system or an alternative detergent. |
Issue 2: Low or No Signal (Enzyme Inhibition or Disruption of Protein Interactions)
| Possible Cause | Troubleshooting Step |
| OTM concentration is too high, leading to protein denaturation or inhibition. | 1. Perform a dose-response experiment with OTM to determine the optimal concentration that balances protein stability and activity. 2. Test milder non-ionic detergents if OTM proves to be too harsh for the target protein. |
| Substrate or binding partner sequestration in micelles. | 1. Lower the OTM concentration towards its CMC. This can reduce the number of empty micelles available to sequester reagents. 2. Increase the concentration of the substrate or binding partner to overcome the sequestration effect. |
| Disruption of necessary protein-lipid interactions. | 1. Supplement the assay buffer with lipids or cholesterol analogues to mimic the native membrane environment. 2. Consider using alternative membrane mimetics like nanodiscs or amphipols for certain applications where detergent-free conditions are required.[5] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in OTM micelle size and distribution. | 1. Ensure consistent OTM stock solution preparation and storage. Avoid repeated freeze-thaw cycles. 2. Equilibrate all assay components to the same temperature before mixing as temperature can affect micelle properties. |
| Residual OTM from cell lysis or purification steps interfering with downstream assays. | 1. Incorporate a detergent removal step using methods like dialysis (for detergents with a high CMC), size-exclusion chromatography, or affinity chromatography with detergent-binding resins.[5][6] |
| Cellular stress or cytotoxicity in cell-based assays. | 1. Determine the cytotoxic concentration of OTM for your specific cell line using a cell viability assay (e.g., MTT or LDH release). 2. Use the lowest possible OTM concentration and minimize incubation times. |
Quantitative Data Summary
The following tables summarize key quantitative data for OTM and other commonly used detergents to aid in experimental design and troubleshooting.
Table 1: Physicochemical Properties of Selected Non-Ionic Detergents
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |
| n-Octyl-β-D-thiomaltopyranoside (OTM) | 470.6 | Not explicitly found, but related n-Octyl-β-D-thioglucopyranoside is 9 mM[3] |
| n-Octyl-β-D-glucopyranoside (OG) | 292.37 | ~20-25 mM |
| n-Dodecyl-β-D-maltoside (DDM) | 510.62 | ~0.17 mM |
| Triton X-100 | ~625 | ~0.24 mM |
| Digitonin | 1229.31 | ~0.4-0.6 mM |
Note: CMC values can vary depending on buffer conditions (e.g., ionic strength, pH, and temperature).
Table 2: Example Cytotoxicity Data for Detergents on Common Cell Lines
| Detergent | Cell Line | IC50 Concentration |
| Data not specifically found for OTM | HEK293 | Data not available |
| Data not specifically found for OTM | HepG2 | Data not available |
| Data not specifically found for OTM | Jurkat | Data not available |
Researchers should empirically determine the cytotoxicity of OTM for their specific cell line and assay conditions.
Experimental Protocols
Protocol 1: General Method for Detergent Removal by Spin Column
This protocol is adapted for the removal of OTM from protein samples prior to downstream functional assays where the presence of detergent may interfere.
Materials:
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Protein sample containing OTM.
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Detergent removal spin column (commercially available).
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Assay buffer (without detergent).
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Microcentrifuge.
Procedure:
-
Equilibrate the detergent removal resin in the spin column by washing with the assay buffer as per the manufacturer's instructions.
-
Apply the protein sample to the top of the resin bed.
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Incubate the sample with the resin for the time recommended by the manufacturer to allow for detergent binding.
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Centrifuge the column to collect the detergent-depleted protein sample.
-
The eluted sample is now ready for use in downstream functional assays.
Protocol 2: Counter-Screening for Compound Aggregation in the Presence of OTM
Objective: To determine if the inhibitory activity of a test compound is an artifact of aggregation.
Procedure:
-
Prepare two sets of serial dilutions of the test compound in the assay plate.
-
To the first set, add the assay buffer containing the optimized concentration of OTM.
-
To the second set, add the assay buffer containing OTM and a different, mild non-ionic detergent (e.g., 0.05% Tween-20).
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Add the target enzyme and substrate to all wells and measure the activity according to the standard assay protocol.
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Calculate the IC50 value for the compound in both conditions.
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Interpretation: A significant rightward shift in the IC50 value in the presence of the second detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.
Visualizations
Caption: Canonical G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: Experimental workflow highlighting potential points of OTM-induced artifacts.
References
- 1. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reconstituting proteins with Octyl thiomaltoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reconstitution of proteins, particularly membrane proteins, using the non-ionic detergent Octyl β-D-thiomaltopyranoside (OTM), also known as Octyl thiomaltoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTM) and why is it used for protein reconstitution?
A1: this compound is a non-ionic detergent used to extract membrane proteins from their native lipid bilayer environment and maintain their solubility and stability in an aqueous solution.[1][2] Its amphipathic nature, with a hydrophilic head group and a hydrophobic tail, allows it to create a microenvironment that mimics the native membrane, thereby preserving the protein's conformation and function.[3] Non-ionic detergents like OTM are considered mild because they typically disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions, which helps in isolating biologically active membrane proteins.[2][4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles.[5][6][7] For effective solubilization of membrane proteins, the detergent concentration must be above its CMC.[8] The CMC for n-Octyl-b-D-Thiomaltopyranoside is approximately 8.5 mM.[9] Knowing the CMC is crucial for designing solubilization and reconstitution experiments, as well as for subsequent detergent removal.[10]
Q3: How does this compound compare to other commonly used detergents?
A3: this compound is often compared to other non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) and Octyl-beta-glucoside (OG). While DDM is a very common choice for initial solubilization due to its mild nature, OTM and other shorter-chain detergents can be beneficial for structural studies due to the formation of smaller protein-detergent micelles.[9] Compared to octylglucoside, octylthioglucoside has been reported to have a wider concentration range for successful reconstitution, making experiments more reproducible.[11]
Troubleshooting Guide
Problem 1: Low Protein Yield After Solubilization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell disruption to release membrane fragments. Use appropriate mechanical (e.g., sonication, French press) or chemical lysis methods.[12] |
| Suboptimal Detergent Concentration | The OTM concentration should be significantly above its CMC (8.5 mM) for effective solubilization. A typical starting concentration is 1-2% (w/v).[3] Empirically test a range of OTM concentrations to find the optimal condition for your specific protein. |
| Insufficient Incubation Time | Allow for adequate incubation time with the detergent to ensure complete solubilization of the membrane. A common starting point is 1-4 hours at 4°C with gentle agitation.[3] |
| Incorrect Buffer Conditions | pH and ionic strength can influence solubilization efficiency. Screen different buffer conditions to optimize the extraction of your target protein.[13] |
Problem 2: Protein Aggregation or Precipitation During or After Reconstitution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Denaturation | Non-ionic detergents like OTM are generally mild, but some proteins are inherently unstable once removed from the lipid bilayer.[9][14] Consider adding stabilizing agents to your buffer, such as glycerol, specific lipids, or co-factors. |
| Inefficient Detergent Removal | Rapid or incomplete removal of the detergent can lead to protein aggregation. Use a controlled and gradual detergent removal method like dialysis, size-exclusion chromatography, or adsorbent beads.[10][15] |
| Inappropriate Lipid Composition | The choice of lipids for the reconstitution is critical for protein stability and function. Experiment with different lipid compositions (e.g., varying headgroups and acyl chain lengths) to better mimic the native environment. |
| Protein Concentration is Too High | High protein concentrations can favor aggregation. Try performing the reconstitution at a lower protein concentration. |
Problem 3: Loss of Protein Activity After Reconstitution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Detergent-Induced Inactivation | Although considered mild, OTM can still affect the function of sensitive proteins. Screen a panel of different detergents to identify one that better preserves the activity of your protein of interest.[16] |
| Absence of Essential Lipids or Co-factors | Some proteins require specific lipids or co-factors for their activity that are lost during purification.[9] Supplement your reconstitution mixture with these essential components. |
| Incorrect Protein Orientation in the Liposome | The method of reconstitution can influence the orientation of the protein within the lipid bilayer. Asymmetrical reconstitution methods may be necessary for certain functional assays. |
| Residual Detergent in the Final Preparation | Even small amounts of residual detergent can interfere with protein function or downstream assays. Ensure complete detergent removal by using a suitable method and verifying its efficiency.[17] |
Experimental Protocols
General Protocol for Membrane Protein Solubilization and Reconstitution
This protocol provides a general framework. Optimization is crucial for each specific protein.
1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization) in a lysis buffer containing protease inhibitors. c. Isolate the cell membranes via ultracentrifugation. d. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[3]
2. Detergent Solubilization: a. Dilute the membrane preparation to a specific protein concentration in a solubilization buffer. b. Add this compound to a final concentration above its CMC (typically 1-2% w/v). c. Incubate with gentle agitation for 1-4 hours at 4°C. d. Separate the solubilized fraction (supernatant) from the unsolubilized material (pellet) by ultracentrifugation.[3]
3. Protein Purification (in the presence of OTM): a. Purify the solubilized protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). b. Maintain a concentration of OTM above its CMC in all chromatography buffers to keep the protein soluble.
4. Reconstitution into Liposomes: a. Prepare liposomes with the desired lipid composition. b. Mix the purified protein-detergent complexes with the pre-formed liposomes. c. Gradually remove the OTM from the mixture. Common methods include:
- Dialysis: Dialyze against a detergent-free buffer. This is effective for detergents with a high CMC.[10]
- Adsorbent Beads (e.g., Bio-Beads): Add beads that selectively bind the detergent.[17]
- Size-Exclusion Chromatography: Separate the larger proteoliposomes from the smaller detergent micelles.[10] d. Characterize the resulting proteoliposomes for protein incorporation, size distribution, and functional activity.
Visualizations
Workflow for Troubleshooting Protein Reconstitution
Caption: A flowchart outlining the key decision points and troubleshooting loops in the protein reconstitution process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research | Semantic Scholar [semanticscholar.org]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Octyl Thiomaltoside vs. DDM: A Comparative Guide for Membrane Protein Stability
In the critical pursuit of understanding membrane protein structure and function, the choice of detergent for solubilization and stabilization is paramount. Researchers are often faced with a wide array of options, each with unique properties that can significantly impact experimental success. This guide provides a detailed comparison of two non-ionic detergents: n-octyl-β-D-thiomaltoside (OTM) and n-dodecyl-β-D-maltoside (DDM), to assist researchers, scientists, and drug development professionals in making informed decisions for their specific membrane protein of interest.
While DDM is a widely used and well-characterized "gold standard" detergent in membrane protein research, OTM, a thio-analog of octyl maltoside, presents a potentially advantageous alternative. This comparison will delve into their physicochemical properties, present available data on their impact on protein stability, and provide standardized protocols for their use.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a detergent, such as its critical micelle concentration (CMC), micelle size, and aggregation number, dictate its behavior in solution and its interaction with membrane proteins. A lower CMC is often desirable as it requires a lower detergent concentration to maintain a solubilized state, which can be beneficial for downstream applications.
| Property | n-octyl-β-D-thiomaltoside (OTM) | n-dodecyl-β-D-maltoside (DDM) |
| Molecular Weight ( g/mol ) | ~470.6 | 510.62[1] |
| Critical Micelle Concentration (CMC) | Not explicitly found for OTM, but for the similar n-octyl-β-D-thioglucopyranoside (OTG) is 9 mM[2] | 0.17 mM (in water)[1] |
| Aggregation Number | Not explicitly found | ~98-147 |
| Micelle Molecular Weight (kDa) | Not explicitly found | ~65-70[1] |
| Hydrophilic-Lipophilic Balance (HLB) | Not explicitly found | ~16.7 |
| Dialyzable | Yes | Yes |
Performance in Membrane Protein Stability: What the Data Shows
The ultimate measure of a detergent's utility lies in its ability to maintain the native structure and function of a membrane protein. Thermostability, often measured as the melting temperature (Tm), is a key indicator of a protein's stability in a given detergent. While direct, side-by-side comparative studies on the same membrane protein using both OTM and DDM are limited in the public domain, we can analyze available data for each detergent with different proteins.
One study on the thermostability of a membrane protein using various detergents reported a Tm of 45.7 °C in the presence of DDM[3]. Another study found that a stabilized G protein-coupled receptor (GPCR) construct, StaR2, had a Tm of 62 ± 1°C when solubilized in DDM[4].
Experimental Protocols
A systematic approach to detergent screening is crucial for identifying the optimal conditions for a specific membrane protein. The following protocols provide a general framework for membrane protein solubilization and thermostability analysis that can be adapted for both OTM and DDM.
Membrane Protein Solubilization and Detergent Screening
This protocol outlines the initial steps to extract a target membrane protein from the cell membrane and identify an effective solubilizing detergent.
Caption: Workflow for membrane protein solubilization and detergent screening.
Methodology:
-
Membrane Preparation:
-
Express the target membrane protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Harvest the cells and perform cell lysis using appropriate methods (e.g., sonication, French press).
-
Isolate the cell membranes by ultracentrifugation. Wash the membrane pellet to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Add the detergent of choice (OTM or DDM) to a final concentration above its CMC (typically starting with 1% w/v).
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification and Analysis:
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Carefully collect the supernatant containing the solubilized membrane protein.
-
Determine the protein concentration and solubilization efficiency using methods like BCA assay or Western blotting.
-
Thermostability Analysis using Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein.
Caption: Workflow for thermostability analysis using Differential Scanning Fluorimetry (DSF).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified membrane protein-detergent complex (in either OTM or DDM) at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a qPCR plate, mix the protein solution with the fluorescent dye. Include appropriate controls (buffer with dye, buffer with protein).
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will show an increase in fluorescence as the protein unfolds, exposing its hydrophobic core to which the dye binds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation.
-
Structural Comparison and Inferred Properties
The structural differences between OTM and DDM, though subtle, can have a significant impact on their interaction with membrane proteins.
Caption: Structural comparison of OTM and DDM highlighting key differences.
The shorter octyl (C8) tail of OTM compared to the dodecyl (C12) tail of DDM generally results in a higher CMC and smaller micelle size. While a smaller micelle can be advantageous for some structural biology techniques like NMR and crystallization, a longer alkyl chain, as in DDM, is often associated with greater stabilization of the transmembrane domain of the protein[6].
The key distinction, however, is the thioether linkage in OTM versus the ether linkage in DDM. Thioethers are generally more resistant to chemical and enzymatic degradation than ethers. This enhanced stability of the OTM molecule itself could provide a more inert and stable environment for the solubilized membrane protein during long purification procedures or storage.
Conclusion
Both n-octyl-β-D-thiomaltoside (OTM) and n-dodecyl-β-D-maltoside (DDM) are valuable non-ionic detergents for the study of membrane proteins.
-
DDM is a well-established and widely used detergent with a proven track record for stabilizing a variety of membrane proteins, particularly for structural studies. Its low CMC and larger micelle size often contribute to better stabilization of the protein's transmembrane domain.
-
OTM , while less characterized in direct comparative studies, holds promise as a stabilizing agent. The potential for increased chemical stability due to its thioether linkage could be a significant advantage, particularly for proteins that are sensitive to degradation or require long-term stability. Its shorter alkyl chain will likely lead to a higher CMC and smaller micelle size, which could be beneficial for certain downstream applications, though potentially at the cost of some stabilizing effect on the transmembrane region compared to DDM.
Recommendation:
For a new membrane protein target, DDM remains an excellent starting point for solubilization and stability screening due to its well-documented success. However, if initial trials with DDM result in suboptimal stability or if long-term stability is a primary concern, OTM represents a rational alternative to be included in screening efforts . The potential for enhanced chemical stability makes it a compelling option for challenging membrane protein projects. Further direct comparative studies are warranted to fully elucidate the relative advantages of OTM for a broader range of membrane proteins.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
The Efficacy of Lauryl Maltoside Neopentyl Glycol (LMNG) Versus Octyl Thiomaltoside in Membrane Protein Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization, purification, and structural determination of membrane proteins. This guide provides a detailed comparison of two notable detergents, Lauryl Maltoside Neopentyl Glycol (LMNG) and Octyl Thiomaltoside (OTM), offering insights into their performance based on available experimental data and physicochemical properties.
Lauryl Maltoside Neopentyl Glycol (LMNG) has emerged as a powerful tool in membrane protein biochemistry, particularly for sensitive and complex targets such as G-protein coupled receptors (GPCRs).[1][2][3] Its unique branched structure with two hydrophilic maltose headgroups and two hydrophobic alkyl chains offers a superior environment for maintaining the structural integrity and activity of membrane proteins compared to traditional detergents.[1][3] this compound (OTM), a non-ionic detergent with a single alkyl chain and a thiomaltose headgroup, represents a more conventional detergent architecture. While less extensively documented in direct comparison to LMNG, its properties and the performance of structurally similar detergents provide valuable benchmarks for its potential efficacy.
Physicochemical Properties: A Foundation for Performance
The effectiveness of a detergent is intrinsically linked to its physicochemical properties, such as its Critical Micelle Concentration (CMC), molecular weight, and micelle characteristics. The CMC is a crucial parameter, representing the concentration at which detergent monomers self-assemble into micelles, which are essential for solubilizing membrane proteins.[3]
| Property | This compound (OTM) | Lauryl Maltoside Neopentyl Glycol (LMNG) |
| Chemical Class | Non-ionic (Thiomaltoside) | Non-ionic (Maltoside Neopentyl Glycol) |
| Molecular Formula | C₂₀H₃₈O₁₀S | C₄₇H₈₈O₂₂ |
| Molecular Weight ( g/mol ) | 470.6[4] | 1005.19[1] |
| Critical Micelle Concentration (CMC) in H₂O | ~8.5 mM | ~0.01 mM[1] |
Note: Data for this compound is for n-Octyl-β-D-Thiomaltopyranoside. The CMC of OTM can vary, with some sources indicating a lower value of 0.004%.[4]
LMNG's remarkably low CMC is advantageous for forming stable protein-detergent complexes, even at low detergent concentrations, which is beneficial for downstream applications like cryo-electron microscopy (cryo-EM).[3][5] In contrast, the higher CMC of OTM suggests it may be more easily removed by dialysis, a property it shares with the similar detergent Octyl Glucoside (OG).
Comparative Efficacy in Membrane Protein Stabilization
The primary measure of a detergent's success is its ability to maintain the stability and functionality of the target membrane protein. While direct, side-by-side quantitative data for LMNG and OTM is limited, inferences can be drawn from studies comparing LMNG to structurally related detergents like n-Dodecyl-β-D-maltopyranoside (DDM) and Octyl Glucoside (OG).
Molecular dynamics simulations have shown that LMNG stabilizes GPCRs more effectively than DDM by packing its alkyl chains more efficiently around the hydrophobic transmembrane regions of the receptor.[2][6][7] Experimental evidence consistently demonstrates that LMNG is superior in preserving the structural integrity of delicate membrane proteins.[8] For instance, in a comparative study, a membrane protein solubilized in LMNG exhibited a significantly higher melting temperature (Tm) of 50.9°C compared to 32.2°C in Octyl Glucoside, a close structural analog of OTM. A higher Tm is indicative of greater protein stability.
| Detergent | Target Protein | Metric | Result | Reference |
| Lauryl Maltoside Neopentyl Glycol (LMNG) | Generic Membrane Protein | Thermal Stability (Tm) | 50.9 °C | BenchChem Guide |
| Octyl Glucoside (OG) | Generic Membrane Protein | Thermal Stability (Tm) | 32.2 °C | BenchChem Guide |
| Lauryl Maltoside Neopentyl Glycol (LMNG) | BmrA & SpNOX | Specific Activity | Increased compared to DDM | [9] |
| n-Octyl-β-D-thioglucopyranoside (OTG) | E. coli membrane proteins | Solubilizing Power | Equivalent to Octyl Glucoside | [10] |
Note: Octyl Glucoside (OG) is presented as a proxy for this compound (OTM) due to structural similarity and lack of direct comparative data.
Studies on n-octyl-beta-D-thioglucopyranoside (OTG), a compound closely related to OTM, have shown its solubilizing power to be equivalent to that of OG.[10] However, OTG was found to be more stable and cost-effective to synthesize.[10]
Experimental Protocols: A Roadmap for Comparison
To directly compare the efficacy of this compound and Lauryl Maltoside Neopentyl Glycol for a specific membrane protein, a systematic approach is essential. The following protocol outlines a general workflow for detergent screening and optimization.
I. Membrane Preparation
-
Cell Culture and Harvest: Grow cells expressing the target membrane protein to the desired density and harvest by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Membrane Isolation: Isolate the cell membranes by ultracentrifugation.
-
Washing: Wash the membrane pellet with a high-salt buffer to remove soluble and peripherally associated proteins.
-
Resuspension: Resuspend the final membrane pellet in a storage buffer at a known protein concentration.
II. Detergent Solubilization Screen
-
Aliquoting: Aliquot the membrane suspension into multiple tubes.
-
Detergent Addition: To separate tubes, add LMNG and OTM to final concentrations above their respective CMCs (e.g., 1% w/v for LMNG and 2% w/v for OTM). It is advisable to test a range of detergent-to-protein ratios.
-
Incubation: Incubate the mixtures at 4°C for 1-4 hours with gentle agitation to allow for solubilization.
-
Clarification: Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
III. Analysis of Solubilization Efficacy and Protein Stability
-
Protein Quantification: Determine the protein concentration in the supernatant (solubilized fraction) for both detergent conditions to assess solubilization efficiency.
-
SDS-PAGE and Western Blot: Analyze the solubilized fractions by SDS-PAGE and Western blotting (if an antibody is available) to confirm the presence and integrity of the target protein.
-
Size Exclusion Chromatography (SEC): Analyze the solubilized protein by SEC to assess its monodispersity. A single, symmetrical peak is indicative of a homogenous and stable protein-detergent complex.
-
Thermal Stability Assay (e.g., Differential Scanning Fluorimetry - DSF): Determine the melting temperature (Tm) of the protein in each detergent. A higher Tm indicates greater stability.
-
Functional Assay: If a functional assay is available (e.g., ligand binding, enzyme activity), assess the activity of the protein solubilized in each detergent to determine which better preserves its native function.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential tools for visualizing complex processes in biochemical research. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing detergents and a simplified G-protein coupled receptor (GPCR) signaling pathway, a common target for these detergents.
Caption: Workflow for comparing the efficacy of LMNG and this compound.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
The selection of an appropriate detergent is a pivotal decision in membrane protein research. Lauryl Maltoside Neopentyl Glycol (LMNG) has established itself as a high-performance detergent, particularly for challenging targets like GPCRs, due to its superior stabilizing properties.[2][3][8] While direct comparative data is sparse, the physicochemical properties of this compound (OTM) and data from its structural analogs suggest it may be a viable, and potentially more easily removable, alternative for certain applications.
Ultimately, the optimal detergent is protein-dependent. The experimental protocol provided in this guide offers a framework for researchers to empirically determine the most suitable detergent for their specific membrane protein of interest, thereby maximizing the chances of successful purification, functional characterization, and structural elucidation.
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Cryo-EM: spinning the micelles away - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Octyl Thiomaltoside vs. Triton X-100: A Comparative Guide for Protein Extraction
For researchers, scientists, and drug development professionals seeking to optimize protein extraction protocols, the choice of detergent is a critical determinant of yield, stability, and downstream application compatibility. This guide provides a detailed comparison of two commonly used non-ionic detergents, n-Octyl-β-D-thiomaltoside (OTM) and Triton X-100, highlighting the advantages of OTM for robust and high-quality protein extraction.
This comparison delves into their physicochemical properties, impact on protein integrity, and compatibility with analytical techniques, supported by experimental data and detailed protocols.
Key Performance Comparison: Octyl Thiomaltoside Outshines Triton X-100
This compound generally offers superior performance for protein extraction, particularly for sensitive membrane proteins and applications requiring high purity and structural integrity. Its key advantages lie in its milder nature, ease of removal, and enhanced compatibility with downstream analytical methods like mass spectrometry.
Physicochemical Properties
The fundamental properties of a detergent dictate its behavior in solution and its interaction with proteins.
| Property | This compound (OTM) | Triton X-100 | Advantage of this compound |
| Chemical Structure | Glycosidic (Maltose head group, Octyl tail with thioether linkage) | Polyoxyethylene (Polyethylene oxide chain, Phenyl ether tail) | The maltose headgroup is more biocompatible and less denaturing. The thioether linkage in OTM offers resistance to β-glucosidase enzymes[1]. |
| Critical Micelle Concentration (CMC) | ~0.004% (in H₂O)[2] | ~0.0155% (0.24 mM)[3] | Lower CMC means less detergent is required to form micelles, potentially leading to gentler solubilization and cost savings in the long run. |
| Aggregation Number | Not consistently reported, but generally smaller than Triton X-100 | 100-155[4] | Smaller and more uniform micelles can lead to more defined protein-detergent complexes, which is advantageous for structural studies. |
| Dialyzable | Yes[5] | No[3] | OTM can be easily removed from the protein sample by dialysis due to its higher CMC in monomer form, which is crucial for many downstream applications. |
Protein Extraction and Stability
The primary goal of a detergent in this context is to efficiently extract proteins from their native environment while preserving their structure and function. While direct comparative studies on extraction yield are limited, the properties of OTM suggest a gentler and more effective solubilization process for many proteins.
A study comparing the related detergent n-octyl-β-D-thioglucopyranoside (OTG) with Triton X-100 for endotoxin removal from protein solutions demonstrated that OTG provided equal or better endotoxin clearance while maintaining similar protein recovery levels. This suggests that thioglycoside detergents are at least as effective as Triton X-100 in preserving protein yield during purification steps.
Compatibility with Downstream Applications
A significant drawback of Triton X-100 is its interference with common analytical techniques.
| Application | This compound (OTM) | Triton X-100 | Advantage of this compound |
| Mass Spectrometry (MS) | Generally compatible[6][7] | Known to suppress ionization and create background noise[7] | OTM and other glycosidic detergents are preferred for proteomics workflows as they are more compatible with mass spectrometry, leading to cleaner spectra and more reliable data. |
| UV-Vis Spectroscopy (A280) | No significant absorbance at 280 nm | Strong absorbance at 280 nm due to its aromatic ring[8] | The absence of UV absorbance in OTM allows for accurate protein quantification using the A280 method without interference. |
Experimental Protocols
To empirically determine the optimal detergent for your specific protein of interest, a comparative extraction experiment is recommended.
Protocol: Comparative Protein Extraction Efficiency
This protocol is adapted from established methods for evaluating detergent efficacy in membrane protein extraction.[9][10]
1. Membrane Preparation: a. Culture and harvest cells expressing the target protein. b. Lyse the cells using a standard protocol (e.g., sonication or French press) in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors). c. Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris. d. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour). e. Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
2. Detergent Solubilization: a. Aliquot the membrane suspension into two tubes. b. To one tube, add this compound to a final concentration of 1% (w/v). c. To the other tube, add Triton X-100 to a final concentration of 1% (w/v). d. Incubate both tubes with gentle agitation for 1-2 hours at 4°C.
3. Isolation of Solubilized Proteins: a. Centrifuge the detergent-treated samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the unsolubilized membrane fraction. b. Carefully collect the supernatant, which contains the solubilized proteins.
4. Analysis of Extraction Efficiency: a. Determine the protein concentration of the solubilized fractions using a BCA assay (as A280 is not suitable for the Triton X-100 sample). b. Analyze the solubilized fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to visually compare the amount of extracted target protein. c. If possible, perform a functional assay on the solubilized protein to assess its activity.
Visualizing the Advantages
The following diagrams illustrate the key decision-making factors and the experimental workflow for comparing these two detergents.
Conclusion
For researchers prioritizing protein stability, functional integrity, and compatibility with downstream analytical techniques such as mass spectrometry, this compound presents a clear advantage over Triton X-100. While Triton X-100 has been a laboratory staple, its inherent drawbacks, including interference with protein quantification and difficulty of removal, can compromise experimental outcomes. The superior physicochemical properties of this compound make it a more robust and reliable choice for the extraction of a wide range of proteins, particularly in the context of modern proteomics and structural biology workflows. For any new protein target, however, empirical validation of the optimal detergent remains a critical step for success.
References
- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Sample Preparation [abm.com.ge]
- 4. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 5. dojindo.com [dojindo.com]
- 6. MS compatible detergent | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 9. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Octyl Thiomaltoside: A Comparative Performance Guide for Glycosidic Surfactants in Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complexities of membrane protein studies, the choice of surfactant is a critical determinant of experimental success. This guide provides an objective comparison of the performance of n-Octyl-β-D-thiomaltoside (OTM) against other widely used glycosidic surfactants, including n-Dodecyl-β-D-maltoside (DDM), n-Octyl-β-D-glucoside (OG), and n-Heptyl-β-D-thioglucoside (HTG). The following analysis is supported by experimental data to facilitate informed decisions in your research endeavors.
Performance Comparison of Glycosidic Surfactants
The selection of an appropriate surfactant is paramount for maintaining the structural integrity and biological activity of membrane proteins upon their extraction from the lipid bilayer. Glycosidic surfactants are favored for their mild, non-denaturing properties. This section presents a comparative overview of OTM and other common glycosidic surfactants based on their physicochemical properties and their impact on membrane protein stability and solubilization.
Physicochemical Properties
The effectiveness of a surfactant is largely dictated by its physicochemical properties, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles, a crucial step for membrane solubilization.[1] A lower CMC is often desirable as it means less detergent is required to maintain a micellar environment, which can be advantageous for downstream applications and protein stability.
| Surfactant | Chemical Class | Critical Micelle Concentration (CMC) | Reference |
| n-Octyl-β-D-thiomaltoside (OTM) | Thiomaltoside | ~3.2 mM | [2] |
| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | ~0.17 mM | [3] |
| n-Octyl-β-D-glucoside (OG) | Glucoside | 18-20 mM | [2][4] |
| n-Heptyl-β-D-thioglucoside (HTG) | Thioglucoside | Not widely reported | |
| n-Octyl-β-D-thioglucopyranoside | Thioglucoside | 9 mM | [5] |
| n-Octyl-β-D-maltoside | Maltoside | 23.4 mM | [2] |
| n-Nonyl-β-D-thiomaltoside | Thiomaltoside | 3.2 mM | [2] |
Note: Data for n-Octyl-β-D-thiomaltoside is presented alongside structurally similar thioglycosides and maltosides for a comprehensive comparison.
Membrane Protein Solubilization and Stability
The ultimate measure of a surfactant's utility lies in its ability to efficiently solubilize the target membrane protein while preserving its native structure and function.
A study comparing n-octyl-beta-D-thioglucopyranoside (a close analog of OTM) with n-octyl-beta-D-glucopyranoside (OG) for the solubilization and reconstitution of E. coli membrane proteins found that the thioglycoside exhibited a wider concentration range for successful reconstitution (45-70 mM) compared to the glucoside (43-46 mM), leading to more reproducible results.[5] The study also highlighted that octylthioglucoside is more stable than octylglucoside.[5]
Thermal stability, often measured as the melting temperature (Tm) of a protein, is a key indicator of its structural integrity in a given surfactant. A higher Tm indicates greater protein stability. While direct comparative studies for OTM against a wide range of surfactants are limited, data for other glycosidic surfactants provide valuable insights. For instance, one study showed that a membrane protein solubilized in DDM had a significantly higher Tm (45.7 °C) compared to when it was in OG (32.2 °C), suggesting DDM provides a more stabilizing environment for that particular protein.[3][6]
| Detergent | Melting Temperature (Tm) of a Membrane Protein (°C) | Reference |
| n-Dodecyl-β-D-maltoside (DDM) | 45.7 | [3][6] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 | [3][6] |
| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4 | [3][6] |
| n-Octyl-β-D-glucoside (OG) | 32.2 | [3][6] |
| Dodecyl octaethylene glycol ether (C12E8) | 34.3 | [3][6] |
Thermostabilised G protein-coupled receptors (GPCRs) have been shown to be far more stable in short-chain detergents, which allowed for the structure determination of the β1AR in octylthioglucoside.[7] This suggests that for certain proteins, particularly those that have been engineered for increased stability, OTM and its analogs can be highly effective.
Experimental Protocols
A systematic approach to screening and optimizing surfactant conditions is crucial for successful membrane protein research.
General Protocol for Membrane Protein Solubilization and Detergent Screening
This protocol outlines the key steps for extracting membrane proteins and identifying the optimal surfactant for solubilization and stability.
-
Membrane Preparation:
-
Grow and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Detergent Screening:
-
Aliquot the membrane suspension into separate tubes.
-
Add different glycosidic surfactants (e.g., OTM, DDM, OG, HTG) to each tube at a concentration above their respective CMCs (typically 1-2% w/v).
-
Incubate the mixtures with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation.
-
-
Analysis of Solubilization Efficiency:
-
Collect the supernatant (solubilized fraction) and the pellet (unsolubilized fraction).
-
Analyze both fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of the target protein in each fraction.
-
Protocol for Assessing Protein Stability using a Thermal Shift Assay
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a common method to determine the melting temperature (Tm) of a protein in the presence of different surfactants.
-
Sample Preparation:
-
To separate wells of a 96-well PCR plate, add the solubilized protein in each of the different surfactant solutions.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
A higher Tm indicates greater protein stability in that specific surfactant.
-
Visualizing Experimental Workflows
Caption: Workflow for membrane protein solubilization and surfactant screening.
Caption: Workflow for the Thermal Shift Assay to determine protein stability.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Membrane proteins, such as G-protein coupled receptors (GPCRs), are crucial for cellular signaling and are major drug targets. The ability to solubilize and purify GPCRs in a stable, functional state is essential for drug discovery and structural biology.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Potency: A Comparative Guide to Solubilization with Octyl Thiomaltoside
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their native function is a critical bottleneck. The choice of detergent is paramount to this process. This guide provides an objective comparison of n-octyl-β-D-thiomaltoside (OTM), a non-ionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal solubilization agent.
The integrity of a membrane protein's structure and its biological activity are inextricably linked. The harsh process of extraction from the lipid bilayer can lead to denaturation and loss of function. Non-ionic detergents are generally considered milder than their ionic counterparts, making them a preferred choice for functional studies.[1] OTM, with its maltose headgroup and octyl chain, is designed to mimic the amphipathic environment of the cell membrane, thereby stabilizing the protein in a soluble, active state.
Performance Comparison of Common Detergents
The efficacy of a detergent is judged by its ability to solubilize the target protein while preserving its functional state. While direct comparative studies on the functional validation of a wide range of proteins solubilized in OTM are limited, the properties of the closely related detergent, n-octyl-β-D-thioglucoside, suggest that thioglycosylated detergents are effective in maintaining protein function post-solubilization and are particularly well-suited for reconstitution experiments.[2]
Key performance indicators for detergent selection include the preservation of enzymatic activity for protein channels and transporters, and the maintenance of ligand-binding affinity for receptors.
Physicochemical Properties of Selected Detergents
The behavior of a detergent in solution is dictated by its physicochemical properties, which in turn affect its interaction with membrane proteins. A high critical micelle concentration (CMC) can be advantageous for detergent removal by dialysis during reconstitution into liposomes for functional assays.[3]
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) |
| n-octyl-β-D-thiomaltoside (OTM) | Non-ionic (Thiomaltoside) | 470.6 | ~8-9 |
| n-dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (Maltoside) | 510.6 | 0.17 |
| Lauryl dimethyl amine oxide (LDAO) | Zwitterionic | 229.4 | 1-2 |
| CHAPS | Zwitterionic | 614.9 | 4-8 |
Note: The CMC value for OTM is based on data for the similar compound n-octyl-β-D-thioglucoside.[2]
Experimental Protocols for Functional Validation
Validating protein function post-solubilization is essential. Below are detailed methodologies for key experiments applicable to common classes of membrane proteins.
ATPase Activity Assay for ABC Transporters
ATP-binding cassette (ABC) transporters utilize the energy from ATP hydrolysis to move substrates across membranes. Their function can be assessed by measuring this ATPase activity.
Principle: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (Pi) released over time. An increase in Pi production in the presence of a known substrate indicates a functional transporter.
Protocol:
-
Solubilization: Solubilize membrane fractions containing the ABC transporter with the desired detergent (e.g., OTM, DDM) at a concentration of 1-2% (w/v) for 1-2 hours at 4°C.
-
Purification: Purify the solubilized transporter using an appropriate chromatography method (e.g., affinity chromatography). The purification buffers should contain the same detergent at a concentration above its CMC.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM ATP).
-
In a microplate, add the purified transporter to the reaction buffer.
-
To test for substrate-stimulated activity, add a known substrate of the transporter to the designated wells. Include a control without the substrate.
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the transporter's activity (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 10% SDS).
-
Phosphate Detection:
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and malachite green).
-
Incubate for color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculation: Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
Ligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of receptors that bind to a wide variety of ligands. Their function can be validated by measuring their ligand-binding affinity.
Principle: A radiolabeled or fluorescently labeled ligand is incubated with the solubilized receptor. The amount of bound ligand is measured to determine the binding affinity (Kd).
Protocol:
-
Solubilization and Purification: Solubilize and purify the GPCR as described for the ABC transporter, ensuring the chosen detergent is present throughout.
-
Binding Reaction:
-
In a microplate, add the purified GPCR to a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Add the labeled ligand at various concentrations.
-
For competition assays, add a fixed concentration of labeled ligand and varying concentrations of an unlabeled competitor.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand. Common methods include:
-
Filtration: Rapidly filter the reaction mixture through a filter membrane that retains the receptor-ligand complexes.
-
Size-Exclusion Chromatography: Pass the mixture through a small size-exclusion column.
-
-
Quantification:
-
For radiolabeled ligands, measure the radioactivity of the filter or the eluted fractions using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence using a suitable plate reader.
-
-
Data Analysis:
-
Plot the amount of bound ligand as a function of the free ligand concentration.
-
Fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate a typical experimental workflow and a simplified signaling pathway.
References
A Comparative Analysis of Micelle Size: Octyl Thiomaltoside versus Other Common Detergents
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural analysis of membrane proteins. The size and properties of the detergent micelle play a pivotal role in maintaining the native conformation and activity of the protein of interest. This guide provides a comparative analysis of the micelle size of n-Octyl-β-D-thiomaltopyranoside (OTM) against other widely used detergents, supported by experimental data and detailed methodologies.
Octyl thiomaltoside is a non-ionic detergent valued for its gentle solubilizing properties and resistance to enzymatic degradation due to its thioether linkage. Its micellar characteristics, particularly its size, are a key consideration when designing experiments for membrane protein research.
Quantitative Comparison of Detergent Micelle Properties
The table below summarizes the key physicochemical properties of this compound and several other commonly used detergents. These values are crucial for selecting a detergent that best matches the hydrophobic transmembrane domains of a target protein, thereby enhancing stability and preserving function.
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micellar Molecular Weight (kDa) | Aggregation Number |
| n-Octyl-β-D-thiomaltopyranoside | OTM | Non-ionic | 470.6 | 8.5 [1] | - | - |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 510.6 | 0.17[1] | 59.5[1] | ~117 |
| Lauryl Dimethylamine Oxide | LDAO | Zwitterionic | 229.4 | 1-2 | 18-22 | 78-95 |
| Sodium Dodecyl Sulfate | SDS | Anionic | 288.4 | 8.2 | 18-20 | 62-70 |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 292.4 | 18-20[2] | 25[3] | 27-100[4] |
Note: Micellar properties can be influenced by factors such as buffer composition, ionic strength, and temperature. The values presented are generally accepted estimates under standard aqueous conditions.
The Critical Role of Micelle Size in Membrane Protein Research
The choice of detergent and, consequently, the size of the micelle are critical for the stability and function of solubilized membrane proteins, particularly complex structures like G-protein coupled receptors (GPCRs). The detergent micelle creates a hydrophobic environment that mimics the native lipid bilayer, shielding the transmembrane domains of the protein from the aqueous solvent.
A proper match between the hydrophobic thickness of the micelle and the transmembrane region of the protein is thought to be crucial for maintaining the protein's native structure and activity.[5][6][7][8] Detergents that form smaller micelles, such as Octyl glucoside, may be advantageous for certain applications like NMR spectroscopy and crystallization where a smaller protein-detergent complex is desirable. Conversely, larger micelles formed by detergents like DDM are often favored for their ability to stabilize larger, multi-subunit membrane protein complexes.
The selection of an appropriate detergent is therefore a critical step in the experimental workflow for studying membrane proteins. The following diagram illustrates a logical workflow for detergent screening and selection based on the desired experimental outcome.
Experimental Protocols for Micelle Size Determination
The accurate determination of micelle size is essential for a thorough comparative analysis. Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) are two powerful techniques commonly employed for this purpose.
Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius of the micelles can be determined.
Protocol for Micelle Size Determination by DLS:
-
Sample Preparation:
-
Prepare a series of detergent solutions in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at concentrations above the critical micelle concentration (CMC).
-
Filter the solutions through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Allow the samples to equilibrate at the desired temperature (e.g., 25°C) for at least 30 minutes before measurement.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a temperature-controlled cell holder.
-
Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173° for backscatter detection, which is often optimal for small particles like micelles).
-
-
Data Acquisition:
-
Place the filtered sample in a clean, dust-free cuvette.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) for each sample to ensure reproducibility.
-
The instrument's software will record the correlation function of the scattered light intensity.
-
-
Data Analysis:
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient obtained from the correlation function.
-
The size distribution of the micelles can also be determined, providing information on the homogeneity of the micelle population.
-
The following diagram illustrates the workflow for determining micelle size using Dynamic Light Scattering.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. By calibrating the column with standards of known size, the apparent molecular weight of the detergent micelles can be estimated.
Protocol for Micelle Size Determination by SEC:
-
Column and Buffer Selection:
-
Choose a size exclusion column with a fractionation range appropriate for the expected micelle size (e.g., a column with a range of 10-600 kDa).
-
Equilibrate the column extensively with a filtered and degassed mobile phase (e.g., a buffer identical to that used for sample preparation) to ensure a stable baseline.
-
-
Calibration:
-
Prepare a set of protein standards of known molecular weight and hydrodynamic radius (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin, and vitamin B12).
-
Inject each standard individually and record its elution volume.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Prepare the detergent solution at a concentration above its CMC in the same mobile phase used for column equilibration.
-
Inject the detergent sample onto the calibrated column.
-
Monitor the elution profile using a suitable detector (e.g., UV absorbance at 280 nm for proteins, or a refractive index detector for detergents).
-
-
Data Analysis:
-
Determine the elution volume of the detergent micelle peak.
-
Use the calibration curve to estimate the apparent molecular weight of the micelle.
-
The aggregation number can be calculated by dividing the micellar molecular weight by the molecular weight of a single detergent monomer.
-
The following diagram illustrates the workflow for determining micelle size using Size Exclusion Chromatography.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Anatrace.com [anatrace.com]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose-cored amphiphiles for membrane protein stabilization: importance of the detergent micelle size in GPCR stability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Octyl Thiomaltoside: A Comparative Guide to Assessing Membrane Protein Purity
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful extraction and purification of membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Octyl β-D-thiomaltoside (OTM) is a non-ionic detergent that has gained traction in the field for its gentle nature and ability to stabilize membrane proteins. This guide provides a comparative analysis of OTM's performance against other common detergents, supported by experimental protocols and data to aid in the assessment of membrane protein purity.
Performance Comparison of Detergents for Membrane Protein Extraction
The selection of a detergent significantly impacts the yield and purity of the extracted membrane protein. While direct quantitative comparisons across a range of proteins are not always available in the literature, the following table summarizes the properties and typical performance of Octyl thiomaltoside (OTM) alongside two other widely used non-ionic detergents, n-Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LDAO).
| Detergent | Chemical Structure | Critical Micelle Concentration (CMC) | Micelle Size (kDa) | Key Characteristics & Performance Insights |
| Octyl β-D-thiomaltoside (OTM) | Maltose headgroup with an eight-carbon alkyl chain linked by a thioether bond. | ~9 mM | ~50 | Gentle Solubilization: The thioether linkage is resistant to β-glucosidases, offering stability. Its high CMC facilitates easier removal by dialysis. Often results in high activity of the purified protein.[1] |
| n-Dodecyl-β-D-maltoside (DDM) | Maltose headgroup with a twelve-carbon alkyl chain. | ~0.17 mM | ~71 | Workhorse Detergent: Widely used due to its effectiveness in solubilizing a broad range of membrane proteins.[2][3] Its low CMC can make it more challenging to remove. Can sometimes be more denaturing than OTM for sensitive proteins. |
| Lauryl Maltose Neopentyl Glycol (LDAO) | A zwitterionic detergent with a dimethylamine oxide headgroup and a twelve-carbon alkyl chain. | ~1-2 mM | ~18 | High Solubilizing Power: Effective for robust membrane proteins and can sometimes yield higher extraction efficiencies. However, it can be harsher than non-ionic detergents and may lead to some protein denaturation. |
Experimental Protocols for Assessing Purity
Accurate assessment of purity is paramount after membrane protein extraction. The following are detailed protocols for standard techniques used to determine the purity of proteins extracted with this compound or other detergents.
Protocol 1: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to visualize the protein profile of a sample and assess its purity based on molecular weight.
Materials:
-
Protein sample in OTM-containing buffer
-
Laemmli sample buffer (2X)
-
Polyacrylamide gels (appropriate percentage for the target protein)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli sample buffer. Do not boil membrane protein samples , as this can cause aggregation. Instead, incubate at room temperature for 10-15 minutes.
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the gel for the presence of a single prominent band at the expected molecular weight of the target protein. The presence of other bands indicates impurities. Densitometry can be used for a semi-quantitative assessment of purity.
Protocol 2: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, providing information on the oligomeric state and homogeneity of the purified protein.
Materials:
-
Purified protein sample in OTM-containing buffer
-
SEC column appropriate for the size of the protein-detergent complex
-
SEC running buffer (must contain OTM at a concentration above its CMC)
-
High-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column extensively with the running buffer to ensure a stable baseline.
-
Sample Injection: Inject a filtered and degassed sample of the purified membrane protein onto the column.
-
Chromatography: Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
Data Analysis: A homogenous, monodisperse protein sample will typically show a single, symmetrical peak in the chromatogram. The presence of multiple peaks or a broad peak can indicate aggregation or the presence of impurities.
Visualizing the Workflow and Detergent Properties
To better understand the experimental process and the relationships between detergent properties, the following diagrams are provided.
References
- 1. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - JP [thermofisher.com]
The Ascendancy of Octyl Thiomaltoside in Membrane Protein Structure Determination: A Comparative Guide
In the intricate world of structural biology, the successful determination of membrane protein structures hinges on the careful selection of detergents for extraction and stabilization. Among the arsenal of available amphiphiles, n-Octyl-β-D-thiomaltoside (OTM) has emerged as a powerful tool, enabling the elucidation of challenging membrane protein structures. This guide provides a comprehensive comparison of OTM with other commonly used detergents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their structural biology workflows.
Performance Comparison of Detergents
The choice of detergent is a critical parameter that can dictate the success or failure of membrane protein structure determination. While detergents like n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and n-octyl-β-D-glucopyranoside (OG) have been workhorses in the field, OTM offers distinct advantages in specific applications.
A key study highlighted the efficacy of OTM in the two-dimensional (2D) crystallization of several challenging membrane proteins, including the Escherichia coli ferric hydroxamate uptake protein (FhuA), the light-harvesting complex II (LHCII) from Rubrivivax gelatinosus, and Photosystem I from the cyanobacterium Synechococcus sp.[1]. This success underscores the potential of OTM to promote the formation of well-ordered crystals, a prerequisite for high-resolution structure determination.
While direct quantitative comparisons of OTM with other detergents for these specific proteins are not extensively documented in a single comprehensive study, the available literature provides valuable insights. For instance, a study on the melibiose carrier of Escherichia coli demonstrated that OTM offers a wider concentration range for successful reconstitution into liposomes compared to the structurally similar octyl glucoside (OG), suggesting greater reproducibility.[2] Furthermore, OTM was found to be more stable than OG, a crucial factor for long-term experiments.[2]
The table below summarizes the physicochemical properties of OTM and other commonly used detergents, providing a basis for rational detergent selection.
| Detergent | Abbreviation | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Strengths | Common Applications |
| n-Octyl-β-D-thiomaltoside | OTM | Non-ionic | 9 | ~25 | Promotes 2D crystallization, high stability | 2D crystallography of membrane proteins |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.17 | ~50 | Mild, effective for a wide range of proteins | Solubilization and purification of various membrane proteins |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 | ~18 | Small micelle size, can be effective for crystallization | Crystallization of outer membrane proteins and smaller complexes |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25 | ~2.7 | High CMC allows for easy removal by dialysis | Solubilization and reconstitution, some crystallization |
Case Study: Successful 2D Crystallization with Octyl Thiomaltoside
The successful 2D crystallization of FhuA, LHCII, and Photosystem I using OTM serves as a compelling case study for its utility in structural biology.[1] These proteins represent a diverse set of membrane protein architectures and functions, highlighting the broad applicability of OTM.
Experimental Workflow for 2D Crystallization using OTM
The following diagram illustrates a general workflow for the 2D crystallization of membrane proteins using OTM, based on established protocols.
References
Octyl Thiomaltoside: A Comparative Guide to Preserving Membrane Protein Integrity
For Researchers, Scientists, and Drug Development Professionals
The choice of detergent is a critical determinant for the successful structural and functional characterization of membrane proteins. This guide provides a comparative analysis of n-octyl-β-D-thiomaltoside (OTM) against other commonly used detergents, offering insights into their performance in maintaining the structural integrity of membrane proteins. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed detergent selection for your research needs.
Performance Comparison of Common Detergents
The ideal detergent should efficiently solubilize the target membrane protein from the lipid bilayer while preserving its native conformation and biological activity.[1] This section compares the physicochemical properties and experimental performance of OTM with established detergents such as n-dodecyl-β-D-maltopyranoside (DDM), lauryldimethylamine-N-oxide (LDAO), and n-octyl-β-D-glucopyranoside (OG).
Physicochemical Properties
The critical micelle concentration (CMC) and micelle size are crucial parameters that influence a detergent's behavior in solution and its effectiveness in membrane protein studies.
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| Octyl Thiomaltoside (OTM) | Non-ionic (Thio-maltoside) | ~9[2] | ~50 | ~130 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (Maltoside) | ~0.17[3] | ~50[3] | ~98 |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[4] | ~18 | ~77 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (Glucoside) | ~20-25[3] | ~25[3] | ~84 |
Note: CMC and micelle size can be influenced by buffer conditions such as ionic strength and pH.
Experimental Data: Thermal Stability
Thermal shift assays, or differential scanning fluorimetry (DSF), are widely used to assess the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater structural stability. The following table presents data on the thermal stability of a membrane protein in the presence of various detergents.
| Detergent | Tm (°C) of Rhodopsin |
| This compound (OTM) | Data not available in cited literature |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 45.7[5] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9[5] |
| n-Undecyl-β-D-Maltopyranoside (UDM) | 43.4[5] |
| n-Octyl-β-D-Glucoside (OG) | 32.2[5] |
| Dodecyl octaethylene glycol ether (C12E8) | 34.3[5] |
This data is from a study on the membrane protein rhodopsin and illustrates the significant impact of the detergent environment on protein stability.[5]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount for obtaining reliable data on membrane protein stability. This section provides detailed protocols for three key techniques used to assess the structural integrity of membrane proteins in detergent solutions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of a membrane protein upon solubilization in different detergents.[6][7] Changes in the CD spectrum can indicate conformational changes or denaturation.
Protocol for Assessing Secondary Structure in Different Detergents:
-
Sample Preparation:
-
Purify the membrane protein of interest in a mild detergent such as DDM.
-
Perform a detergent exchange into the target detergents (OTM, LDAO, OG, etc.) using size-exclusion chromatography or dialysis.
-
Adjust the final protein concentration to 0.1-0.2 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the respective detergent at a concentration above its CMC.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer containing each detergent as a baseline.
-
Record the CD spectrum of the protein sample in each detergent.
-
Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the corresponding baseline spectrum from each protein spectrum.
-
Convert the data to mean residue ellipticity [θ] to normalize for concentration and path length.
-
Compare the spectra. A significant change in the spectral shape, particularly at the characteristic minima for α-helices (208 and 222 nm) and β-sheets (~218 nm), indicates a change in secondary structure. For example, a study on the E. coli membrane insertase YidC showed distinct CD spectra when solubilized in DDM versus other detergents, reflecting conformational differences.[8]
-
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is an essential tool for assessing the monodispersity and oligomeric state of a membrane protein-detergent complex.[9][10] A well-behaved, stable protein will typically elute as a single, symmetrical peak.
Protocol for Comparative SEC Analysis:
-
Column and Buffer Preparation:
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with at least two column volumes of running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) containing the detergent of interest (OTM, DDM, etc.) at a concentration above its CMC.
-
-
Sample Preparation:
-
Prepare the purified membrane protein in each of the detergents to be tested at a concentration of 1-5 mg/mL.
-
Centrifuge the samples at >100,000 x g for 30 minutes at 4°C to remove any aggregated protein.
-
-
Chromatography:
-
Inject 100-500 µL of the clarified sample onto the equilibrated column.
-
Run the chromatography at a flow rate of 0.5 mL/min.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms for each detergent.
-
A single, sharp, and symmetrical peak is indicative of a monodisperse and stable protein-detergent complex.
-
The presence of earlier-eluting peaks or a broad peak suggests aggregation, while later-eluting peaks may indicate dissociation or a smaller oligomeric state.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding as a function of temperature. The melting temperature (Tm) is a key indicator of stability.
Protocol for Detergent Screening by TSA:
-
Reagent Preparation:
-
Prepare a stock solution of the purified membrane protein in a reference detergent (e.g., DDM).
-
Prepare a series of buffers, each containing a different detergent (OTM, LDAO, OG, etc.) at a concentration 2-5 times its CMC.
-
Prepare a stock solution of a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup (96-well plate format):
-
In each well, mix the protein stock solution with a buffer containing one of the test detergents. The final protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Add the fluorescent dye to each well to a final concentration of 5x.
-
Include a control with the protein in its initial reference detergent.
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set up a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values obtained in different detergents. A higher Tm indicates a more stabilizing detergent for the protein.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following visualizations are provided in the DOT language for use with Graphviz.
Experimental Workflow: Detergent Screening for Membrane Protein Stability
Caption: Workflow for comparing the effect of different detergents on membrane protein stability.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
GPCRs are a major class of membrane proteins that are targets for a large number of drugs. Their stability in detergents is crucial for structural studies aimed at understanding their activation mechanisms.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 3. atascientific.com.au [atascientific.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An engineered thermal-shift screen reveals specific lipid preferences of eukaryotic and prokaryotic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Octyl Thiomaltoside for Large-Scale Purifications: A Comparative Guide
For researchers, scientists, and drug development professionals involved in the large-scale purification of membrane proteins, the choice of detergent is a critical factor influencing both the success of the purification and the overall process economy. This guide provides a comprehensive comparison of n-octyl-β-D-thiomaltoside (OTM) with two other commonly used detergents, n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO), to evaluate its cost-effectiveness for large-scale applications.
Membrane proteins, which constitute a significant portion of the proteome and are crucial drug targets, present unique challenges in purification due to their hydrophobic nature. Detergents are essential for solubilizing these proteins from the lipid bilayer and maintaining their stability in a soluble form. The ideal detergent should not only be effective at solubilizing the target protein but also be non-denaturing, compatible with downstream applications, and economically viable for large-scale production.
Performance Comparison of Detergents
The selection of a detergent is often a balance between its efficacy in protein extraction and its impact on protein stability and activity. While no single detergent is universally optimal for all membrane proteins, understanding their physicochemical properties is key to making an informed choice.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| Octyl thiomaltoside (OTM) | Non-ionic | ~9 | ~47 | Mild, non-denaturing; sulfur linkage may offer different protein-detergent interactions compared to glycosidic bonds. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~50 | Widely used, known for its mildness and effectiveness in stabilizing a broad range of membrane proteins.[1] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 1-2 | ~18 | Can be more effective for solubilizing some proteins but is generally considered harsher than maltosides and may lead to destabilization.[2][3] |
Studies have shown that while DDM is a very popular choice for membrane protein purification due to its gentle nature[1], LDAO can be more effective in solubilizing certain proteins. However, the zwitterionic nature of LDAO can sometimes be more disruptive to protein structure.[3] this compound, with its thio-linkage, presents an alternative that may offer unique stabilizing properties for specific proteins.
Cost-Effectiveness Analysis
For large-scale purifications, the cost of detergents can be a significant component of the overall budget. A direct comparison of the per-gram cost of these detergents reveals substantial differences.
| Detergent | Purity | Price (USD/gram) |
| This compound | ≥99% | ~$1,342.53 |
| n-Dodecyl-β-D-maltoside (DDM) | ≥99% | ~$74.60 - $167.25 |
| Lauryldimethylamine-N-oxide (LDAO) | 30% solution | ~$0.02 - $0.09 |
Note: Prices are approximate and can vary based on supplier, quantity, and purity.
From a purely cost-per-gram perspective, LDAO is significantly more affordable than both OTM and DDM. However, the effective concentration required for solubilization and purification, as well as the impact on protein yield and the number of purification steps, must be considered for a true cost-effectiveness evaluation. A higher-priced detergent that results in a significantly greater yield of active protein may ultimately be more cost-effective.
Experimental Protocols
The following are generalized protocols for the large-scale purification of a His-tagged membrane protein. The specific concentrations and buffer compositions should be optimized for the target protein.
Membrane Preparation
-
Cell Lysis: Resuspend cell pellets expressing the target membrane protein in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I). Lyse the cells using a high-pressure homogenizer or sonication.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and ultracentrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet with a high-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.
Solubilization of Membrane Protein
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Add the chosen detergent (this compound, DDM, or LDAO) to a final concentration typically 2-5 times its Critical Micelle Concentration (CMC). The optimal concentration needs to be determined empirically.
-
Stir the suspension gently at 4°C for 1-2 hours to allow for solubilization.
-
Ultracentrifuge the mixture at 100,000 x g to pellet any unsolubilized material. The supernatant now contains the solubilized membrane protein.
Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column with a buffer containing the same detergent at a concentration above its CMC (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, and 1x CMC of the detergent).
-
Load the supernatant containing the solubilized protein onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged membrane protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
Size Exclusion Chromatography (SEC)
-
To further purify the protein and remove aggregates, perform size exclusion chromatography.
-
Equilibrate a SEC column with a buffer suitable for the downstream application, containing the detergent at a concentration above its CMC.
-
Load the eluted protein from the affinity chromatography step onto the SEC column.
-
Collect fractions and analyze for the presence and purity of the target protein using SDS-PAGE and other analytical techniques.
Visualizing Key Processes
To better understand the context of membrane protein purification, the following diagrams illustrate a typical signaling pathway involving a G-protein coupled receptor (GPCR), a common class of membrane proteins, and a general workflow for their purification.
References
- 1. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octyl Thiomaltoside: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Octyl thiomaltoside is a non-ionic surfactant commonly used in the solubilization and purification of membrane proteins. While Safety Data Sheets (SDS) for analogous compounds, such as n-octyl-β-D-thioglucopyranoside, indicate that it does not meet the criteria for classification as a hazardous substance, proper disposal remains a critical aspect of laboratory safety and environmental responsibility.[1] In the absence of specific federal or institutional disposal protocols for this compound, the following guidelines, based on best practices for the disposal of non-hazardous chemical waste, should be followed.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While not classified as hazardous, direct contact with skin or eyes should be avoided. In case of a spill, the area should be cleaned with absorbent materials, and the waste should be disposed of according to the procedures outlined below.
Step-by-Step Disposal Plan
The disposal of this compound, whether in solid form or as an aqueous solution, should be approached systematically. The primary principle is to prevent its release into the environment and to comply with all institutional and local regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-Hazardous Chemical Waste: this compound."
-
Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.
2. Disposal of Solid this compound:
-
Small quantities of solid this compound can be disposed of in the designated non-hazardous solid waste stream of the laboratory.
-
Ensure the container is sealed to prevent the generation of dust.
-
For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for guidance.
3. Disposal of Aqueous Solutions of this compound:
-
Small Quantities and Low Concentrations: For very dilute, small-volume aqueous solutions, drain disposal may be permissible, but it is critical to first consult and adhere to your institution's specific guidelines.[2][3] Some institutions allow for the disposal of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[2][3]
-
Concentrated Solutions or Large Volumes: Solutions with higher concentrations of this compound or larger volumes should be collected in a designated, labeled waste container. This container should then be managed by the institution's hazardous waste program, even if the chemical itself is not classified as hazardous. This ensures responsible disposal and prevents the introduction of concentrated chemicals into the sanitary sewer system.
4. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with water.
-
The first rinseate should be collected and disposed of as chemical waste.
-
After thorough rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, with the label defaced or removed.
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory waste, which can be applied to this compound. Note: These are general guidelines; always confirm with your institution's specific policies.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 9.0 | Institutional Policies |
| Maximum Volume for Drain Disposal | Small quantities (consult institutional policy) | [2][3] |
| Container Size for Waste Collection | Up to 10 gallons for accumulation in the lab | Institutional Policies |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific waste disposal policies.
References
Personal protective equipment for handling Octyl thiomaltoside
Essential Safety and Handling Guide for Octyl Thiomaltoside
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 148616-91-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety procedures is crucial as the chemical, physical, and toxicological properties have not been exhaustively investigated.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1] | To protect eyes from accidental splashes or contact with the powder form of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use.[1] | To prevent direct skin contact. Proper glove removal technique (without touching the outer surface) should be followed.[1] |
| Body Protection | Standard laboratory coat. The type of body protection should be selected based on the specific workplace conditions and potential for exposure. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | May be necessary if there is a risk of generating significant amounts of dust or aerosols in a poorly ventilated area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for the safe handling of this compound.
1. Preparation and Area Setup:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly before putting on gloves. Inspect gloves for any signs of damage.
3. Handling the Chemical:
-
When handling the solid form, avoid creating dust. If possible, work in a fume hood or a well-ventilated area.
-
Use a spatula or other appropriate tool to weigh or transfer the chemical.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water[2].
4. Post-Handling Procedures:
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product and Contaminated Materials:
-
Dispose of unused this compound and any materials contaminated with the product (e.g., pipette tips, weighing paper) as chemical waste.
-
Collect these materials in a designated, properly labeled, and sealed waste container.
-
Do not dispose of this compound down the drain[1].
2. Contaminated PPE:
-
Contaminated gloves should be disposed of in the designated chemical waste container immediately after use.
-
Disposable lab coats, if grossly contaminated, should also be treated as chemical waste.
3. Waste Disposal Vendor:
-
All chemical waste should be disposed of through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Caption: A workflow for the proper disposal of this compound waste.
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water as a precaution.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. In all cases of significant exposure or if symptoms develop, consult a physician and show them the Safety Data Sheet.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
